7-Fluoro-2-acetylaminofluorene
Description
Contextualizing Advanced Fluorene-Based Chemical Research
Fluorene (B118485) and its derivatives represent a significant class of polycyclic aromatic hydrocarbons, distinguished by their rigid, planar biphenyl (B1667301) structure integrated with a five-membered ring. This configuration results in a large π-conjugated system, which imparts unique electronic, optical, and biological properties to these molecules. nih.gov Consequently, fluorene-based compounds have become pivotal building blocks in diverse fields of advanced chemical research. Their structural framework is readily amenable to chemical modification, allowing for the strategic introduction of various functional groups onto the fluorene ring. nih.gov This versatility has enabled the synthesis of a vast library of derivatives with tailored functionalities.
In recent years, research into fluorene derivatives has been particularly active in materials science and medicinal chemistry. nih.gov They are investigated as key components in organic light-emitting diodes (OLEDs), two-photon absorption materials, photochromic materials, and solar cells. nih.govchemeo.comfishersci.dk The ability to fine-tune their electronic structure through substitution influences their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for these applications. osha.gov Beyond materials, fluorene derivatives are explored as foundational structures for pharmaceuticals and other biologically active agents. cdc.gov
Historical Trajectories in Aminofluorene Research: Focus on Mechanistic and Synthetic Developments
The study of aminofluorene derivatives has a rich history rooted in toxicology and cancer research. A pivotal compound in this history is N-acetyl-2-aminofluorene (AAF). chemicalbook.com Originally synthesized with the intent of being an insecticide, its potent carcinogenic properties were discovered before it could be commercialized, which subsequently catalyzed decades of scientific inquiry. chemicalbook.comchemicalbook.comchemicalbook.com This discovery shifted the focus of research towards understanding its metabolic fate and mechanism of action. chemicalbook.com
Early research established that AAF induces various types of tumors in experimental animals, not at the site of application but in distant organs, which spurred intense investigation into its metabolic activation. chemicalbook.com These studies were instrumental in developing our fundamental understanding of how aromatic amines, as a class, exert their carcinogenic effects. chemicalbook.comwikipedia.org A key finding was the metabolic conversion of AAF to reactive intermediates that bind covalently to macromolecules like DNA, forming DNA adducts. wikipedia.orgwikipedia.org This process involves N-hydroxylation to form N-hydroxy-2-acetylaminofluorene, a more direct-acting (proximate) carcinogen. wikipedia.orgwikipedia.org
More recent advancements in synthetic chemistry have enabled the preparation of site-specifically modified DNA sequences containing AAF or 2-aminofluorene (B1664046) (AF) adducts. chemicalbook.com This has been a crucial development, allowing for detailed mechanistic studies into the conformational changes these adducts induce in DNA and their consequences for DNA replication, repair, and mutagenesis. nih.govosti.gov
Rationale for In-Depth Academic Investigation of 7-Fluoro-2-acetylaminofluorene
The academic investigation of this compound (7-F-AAF) is primarily driven by its utility as a chemical probe to elucidate the complex mechanisms of its parent compound, AAF. The introduction of a fluorine atom at the 7-position of the fluorene ring is a strategic modification with several key advantages for research.
Firstly, fluorine substitution is often considered a conservative modification. Studies have shown that 7-F-AAF possesses a carcinogenic activity and metabolic profile comparable to the parent AAF, suggesting that the fluorine atom does not fundamentally alter the critical biological pathways. wikipedia.org This allows researchers to study the fluorinated analog with the confidence that the findings are relevant to the non-fluorinated parent compound.
Secondly, the fluorine atom provides a powerful spectroscopic handle. The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, making it highly suitable for Nuclear Magnetic Resonance (NMR) spectroscopy. Researchers can use ¹⁹F NMR to probe the local chemical environment of the fluorene ring with high sensitivity and without interference from other signals in a complex biological system. This has been particularly valuable in studying the conformational dynamics of DNA after it has been modified by the carcinogen. nih.gov Studies have used 7-F-AAF and its deacetylated analog, 7-fluoro-2-aminofluorene (FAF), to characterize the dynamic equilibrium between different DNA adduct conformations, such as the major groove-bound 'B-type' conformer and the helix-intercalated 'S-type' conformer. nih.govosti.gov
Finally, the synthesis and study of metabolites like N-hydroxy-7-fluoro-2-acetylaminofluorene have provided further insights into the principle of metabolic activation, confirming that N-hydroxylation is a critical step in the carcinogenic process for this class of compounds. chemicalbook.com
Current Research Gaps and Opportunities in Fluorinated Aminofluorene Chemistry
Despite significant progress, several research gaps and opportunities remain in the field of fluorinated aminofluorene chemistry. A primary area of ongoing research is the quest for a more profound understanding of the structure-function relationships of the DNA adducts formed by these compounds. While the existence of different conformers (B, S, and W-type) is established, the precise factors that govern the equilibrium between them are not fully understood. nih.govosti.gov There is a significant opportunity to investigate how the local DNA sequence context and epigenetic modifications, such as the methylation of cytosine (5mC), influence these conformational preferences and, consequently, the biological outcomes like lesion bypass by polymerases and recognition by DNA repair machinery.
The development of novel synthetic methodologies presents another major opportunity. Advances in fluorination chemistry could provide access to a wider library of specifically fluorinated aminofluorene derivatives. This would enable more systematic studies, where the fluorine atom is placed at different positions on the fluorene ring to probe electronic and steric effects on metabolism and DNA adduct conformation. Furthermore, emerging concepts in sustainable chemistry, such as the recycling of fluoride (B91410) from chemical waste, could potentially offer new, environmentally conscious routes to synthesize these valuable research tools in the future.
Finally, while much research has focused on DNA adducts, the interactions of these compounds and their metabolites with proteins and other cellular components are less explored. Fluorinated probes could be employed to study these interactions, potentially uncovering new mechanisms of toxicity or cellular response.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Acetylaminofluorene (B57845) (AAF) | 2-Aminofluorene (AF) |
| CAS Number | 333-78-8 (for 7-F-AAF) | 53-96-3 | 153-78-6 nih.gov |
| Molecular Formula | C₁₅H₁₂FNO | C₁₅H₁₃NO fishersci.dk | C₁₃H₁₁N nih.gov |
| Molecular Weight | 241.26 g/mol | 223.27 g/mol | 181.24 g/mol chemicalbook.com |
| Appearance | Data not available | Tan, crystalline powder osha.govcdc.gov | White to tan solid nih.gov |
| Melting Point | Data not available | 192-196 °C chemicalbook.com | 125-132 °C nih.gov |
| Water Solubility | Data not available | Insoluble; 10.13 mg/L at 26.3 °C cdc.govchemicalbook.com | <0.1 g/100 mL at 19.5 °C nih.gov |
| logP (Octanol/Water) | Data not available | 3.28 fishersci.dk | 3.1 nih.gov |
Table 2: Summary of Key Research Findings
| Research Area | Key Finding | Significance | Reference(s) |
| Carcinogenicity | 7-Fluoro-AAF exhibits carcinogenic potency comparable to the parent compound, AAF. | Validates 7-F-AAF as a relevant model for studying AAF's mechanism of action. | wikipedia.org |
| Metabolism | N-hydroxy-7-fluoro-AAF is a urinary metabolite and a more potent carcinogen than 7-F-AAF itself. | Confirms that N-hydroxylation is a critical metabolic activation step for carcinogenicity. | chemicalbook.com |
| DNA Adduct Conformation | Forms DNA adducts (dG-FAAF) that exist in a dynamic equilibrium of multiple conformations (B-type, S-type, W-type). | The conformational heterogeneity is sequence-dependent and influences biological outcomes like DNA repair and mutagenesis. | nih.govosti.gov |
| Spectroscopic Utility | The fluorine atom serves as a sensitive ¹⁹F NMR probe for studying adduct conformation and dynamics within DNA. | Enables detailed structural and dynamic studies in a complex biological environment that are difficult with the non-fluorinated compound. | |
| DNA Repair | The susceptibility of DNA adducts to nucleotide excision repair is dependent on the adduct's conformation (S-conformer is repaired more readily than B-conformer). | Provides a structural basis for understanding how DNA damage is recognized and processed by cellular repair systems. |
Structure
3D Structure
Properties
IUPAC Name |
N-(7-fluoro-9H-fluoren-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c1-9(18)17-13-3-5-15-11(8-13)6-10-7-12(16)2-4-14(10)15/h2-5,7-8H,6H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGZFYAGROGZQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187863 | |
| Record name | 7-Fluoro-N-2-acetylaminofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343-89-5 | |
| Record name | 7-Fluoro-N-2-acetylaminofluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Fluoro-2-acetylaminofluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46525 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Fluoro-N-2-acetylaminofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 7 Fluoro 2 Acetylaminofluorene
Regiospecific Synthesis of the Fluoroacetylaminofluorene Scaffold
The precise placement of the fluorine atom at the C7-position of the 2-acetylaminofluorene (B57845) backbone is a key challenge in the synthesis of this compound. Various multi-step pathways have been explored to achieve this regiospecificity.
Optimized Multi-Step Synthetic Pathways
A plausible and effective synthetic route to 7-Fluoro-2-acetylaminofluorene commences with the commercially available fluorene (B118485). The synthesis can be logically divided into the construction of the fluorene core with the required functionalities at the 2 and 7 positions, followed by the introduction of the fluorine atom and the acetylamino group.
A common strategy involves the initial nitration of fluorene. The treatment of fluorene with nitric acid in acetic acid typically yields 2-nitrofluorene (B1194847) as the major product. Subsequent reduction of the nitro group, for instance through catalytic hydrogenation using palladium on carbon or with reducing agents like zinc dust in the presence of calcium chloride, affords 2-aminofluorene (B1664046).
To introduce a functional group at the 7-position, further electrophilic substitution on the 2-substituted fluorene ring is necessary. A potential pathway involves the dinitration of fluorene to yield 2,7-dinitrofluorene. One of the nitro groups can then be selectively reduced to an amino group. The remaining nitro group at the 7-position can be reduced to an amine, which can then serve as a handle for the introduction of fluorine.
A key intermediate in a more direct route is 2-fluoro-7-nitrofluorene. The synthesis of this compound allows for the subsequent reduction of the nitro group to an amine, followed by acetylation. The synthesis of 2-chloro-7-nitrofluorene (B110193) has been reported, suggesting that a similar pathway for the fluoro-analog is feasible.
The final step in the primary synthesis is the acetylation of the amino group at the 2-position. This is typically achieved by treating the 7-fluoro-2-aminofluorene intermediate with acetic anhydride (B1165640) or acetyl chloride in a suitable solvent.
| Step | Reactant | Reagent(s) | Product |
| 1 | Fluorene | Nitric Acid, Acetic Acid | 2-Nitrofluorene |
| 2 | 2-Nitrofluorene | H2, Pd/C or Zn, CaCl2 | 2-Aminofluorene |
| 3 | 2-Aminofluorene | Further functionalization at C7 | 2-Amino-7-functionalized fluorene |
| 4 | 2-Amino-7-nitrofluorene | Diazotization, Schiemann reaction | 2-Amino-7-fluorofluorene |
| 5 | 2-Amino-7-fluorofluorene | Acetic Anhydride | This compound |
Development of Novel Fluorination Reagents and Strategies
The introduction of the fluorine atom onto the fluorene ring system can be accomplished through various fluorination strategies. The Balz-Schiemann reaction is a classical and reliable method for the synthesis of aryl fluorides from primary aromatic amines. wikipedia.org This reaction involves the diazotization of an amino group, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride (B91410). wikipedia.org In the context of 7F-AAF synthesis, this would involve the diazotization of a 2-acetylamino-7-aminofluorene precursor.
More contemporary electrophilic fluorinating reagents, such as Selectfluor™ (F-TEDA-BF4), offer milder and often more efficient alternatives to traditional methods. sigmaaldrich.comwikipedia.org Selectfluor™ is a user-friendly, stable solid that can introduce fluorine into organic molecules under relatively gentle conditions. sigmaaldrich.comwikipedia.org While direct fluorination of 2-acetylaminofluorene at the 7-position with such reagents might lack the desired regiospecificity due to the directing effects of the existing substituents, its application on a suitably activated precursor could be a viable strategy. The mechanism of fluorination with Selectfluor™ is believed to proceed through a polar two-electron process. nih.gov
Stereoselective Synthesis of Chiral Analogues
The fluorene scaffold itself is planar; however, the introduction of substituents at the C9 position can create a stereocenter. Furthermore, atropisomerism can arise in highly substituted or sterically hindered fluorene derivatives. The synthesis of chiral, fluorine-containing pharmaceuticals is an area of growing interest, as the introduction of fluorine can significantly impact a drug's metabolic stability and binding affinity. ucj.org.ua
The catalytic asymmetric synthesis of chiral fluorenes has been achieved through various methods, including transition-metal-catalyzed C-H functionalization and organocatalysis. researchgate.net While the stereoselective synthesis of chiral analogues of this compound is not yet widely reported, established methods for creating chiral fluorene cores could potentially be adapted. researchgate.netrsc.org This would likely involve the use of chiral catalysts or auxiliaries to control the stereochemistry during the construction of the fluorene ring or in a subsequent functionalization step.
Derivatization Strategies for Mechanistic Probes and Bioconjugates
To probe the biological mechanisms of action of this compound, it is often necessary to synthesize derivatives that are isotopically labeled or contain reactive functionalities for conjugation to biomolecules.
Synthesis of Isotopically Labeled this compound
Isotopically labeled compounds are invaluable tools in metabolic and mechanistic studies. The synthesis of tritium (B154650) ([³H]) labeled 7-fluoro-AAF has been reported, although the specific methodology is not detailed in the available literature. For positron emission tomography (PET) imaging, the incorporation of fluorine-18 (B77423) ([¹⁸F]) is of particular interest. The relatively short half-life of ¹⁸F necessitates rapid and efficient labeling procedures. nih.gov
Strategies for ¹⁸F-labeling often involve the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. nih.govmdpi.com A potential precursor for the synthesis of [¹⁸F]this compound could be a 2-acetylaminofluorene derivative with a leaving group, such as a nitro or a trimethylammonium group, at the 7-position. The synthesis of ¹⁸F-labeled amino acids and other biomolecules has been extensively developed and could provide a framework for the radiosynthesis of 7F-AAF. nih.govmdpi.com
| Isotope | Labeling Precursor (Example) | Labeling Method | Application |
| ³H | 7-Bromo-2-acetylaminofluorene | Catalytic tritiation | Metabolic studies |
| ¹⁸F | 7-Nitro-2-acetylaminofluorene | Nucleophilic aromatic substitution with [¹⁸F]fluoride | PET imaging |
| ¹⁴C | 2-Amino-7-fluorofluorene | Acetylation with [¹⁴C]acetic anhydride | DNA adduct analysis |
Preparation of Reactive Intermediates for In Vitro Studies
The carcinogenicity of 2-acetylaminofluorene is mediated by its metabolic activation to reactive electrophiles that can form covalent adducts with DNA. Key reactive intermediates include the N-hydroxy and N-acetoxy derivatives. The synthesis of these intermediates for the 7-fluoro analog is crucial for in vitro studies of their reactivity and mutagenicity.
The N-hydroxy derivative, N-hydroxy-7-fluoro-2-acetylaminofluorene, can be produced through the metabolic N-hydroxylation of 7F-AAF by liver microsomes. researchgate.net For in vitro studies, a chemical synthesis is often preferred. This can potentially be achieved by the oxidation of this compound.
The highly reactive N-acetoxy-7-fluoro-2-acetylaminofluorene is a key ultimate carcinogen. A method for the small-scale synthesis of N-acetoxy-2-acetylaminofluorene has been developed, which involves the reaction of N-hydroxy-2-acetylaminofluorene with acetic anhydride in a two-phase system. nih.gov This methodology can likely be adapted for the preparation of N-acetoxy-7-fluoro-2-acetylaminofluorene, providing a valuable tool for studying its direct interaction with DNA and other biomolecules in a controlled in vitro setting. nih.govnih.gov
Generation of Conjugates for Enzymatic Characterization
The study of the enzymatic bioactivation and detoxification of this compound (7-F-AAF) necessitates the availability of its metabolic conjugates for use as substrates and standards in enzymatic assays. The primary conjugates of interest are the N-glucuronide and N-sulfate derivatives of its N-hydroxylated metabolite, N-hydroxy-7-fluoro-2-acetylaminofluorene (N-OH-7-F-AAF). While these conjugates are formed in vivo, their specific chemical synthesis for research purposes is crucial for detailed enzymatic characterization.
N-Glucuronide Conjugates: The synthesis of the O-glucuronide of N-arylhydroxylamines, such as N-OH-7-F-AAF, is a key transformation. While specific literature detailing the synthesis for the 7-fluoro derivative is sparse, the general methodology for the parent compound, N-hydroxy-2-acetylaminofluorene (N-OH-AAF), provides a viable synthetic route. This typically involves the reaction of the hydroxylamine (B1172632) with a protected glucuronic acid derivative, such as a methyl acetyl-protected glucuronate, followed by deprotection. The biological synthesis of D-glucuronic acid and its derivatives can also be a source for the glucuronic acid moiety used in these chemical syntheses. nih.gov
N-Sulfate Conjugates: The N-sulfate conjugate of N-OH-7-F-AAF is considered a highly reactive, ultimate carcinogenic metabolite. Its synthesis is challenging due to its inherent instability. The generation of this conjugate for enzymatic studies often involves in situ enzymatic synthesis using sulfotransferases and a sulfate (B86663) donor like 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.gov Chemical synthesis, while difficult, can be approached by reacting N-OH-7-F-AAF with a suitable sulfating agent, such as sulfur trioxide pyridine (B92270) complex, under anhydrous and low-temperature conditions to minimize degradation. The successful synthesis and isolation of these conjugates are critical for investigating the kinetics and mechanisms of enzymes involved in the metabolism of 7-F-AAF.
Chemical Reactivity Profiles and Reaction Mechanisms
The chemical reactivity of this compound is dominated by the transformations of its acetylamino group, particularly after metabolic activation to its N-hydroxy derivative. The fluorine substituent on the fluorene ring system also influences the electronic properties and, consequently, the reactivity of the molecule.
Electrophilic Properties and Sites of Reactivity
This compound itself is not a potent electrophile. Its electrophilic character emerges upon metabolic N-hydroxylation to form N-OH-7-F-AAF. Subsequent esterification of the N-hydroxy group, through sulfation or acetylation, generates highly electrophilic species, namely N-sulfonoxy-7-fluoro-2-acetylaminofluorene and N-acetoxy-7-fluoro-2-acetylaminofluorene. nih.gov These esters are considered the ultimate electrophilic metabolites.
The primary site of electrophilic attack by these activated metabolites is the nucleophilic centers in biological macromolecules. The reaction with DNA, for instance, predominantly occurs at the C8 position of guanine (B1146940) residues. nih.gov The formation of these adducts is a critical event in the initiation of carcinogenesis. The fluorine atom at the 7-position can influence the reactivity of the electrophilic metabolites. It has been observed that the N-hydroxylation of 7-F-AAF occurs at a faster rate than that of the non-fluorinated parent compound, 2-acetylaminofluorene (AAF). researchgate.net This suggests that the fluorine atom may enhance the metabolic activation of the compound.
The reaction of the 7-halogeno derivatives of N-acetoxy-N-2-acetylaminofluorene with guanosine (B1672433) monophosphate (GMP) has demonstrated that the primary reaction site is the C-8 of guanine, leading to arylamidation. A secondary reaction, arylation, can occur at the 2-NH2 group of guanine. nih.gov
Nucleophilic Attack and Substitution Reactions
Nucleophilic attack on the aromatic fluorene ring of 7-F-AAF is not a commonly reported reaction pathway under physiological conditions, as the ring system is relatively electron-rich. However, the principles of nucleophilic aromatic substitution (SNAr) suggest that such reactions could be possible under specific chemical conditions, particularly with highly activated substrates or very strong nucleophiles. researchgate.netyoutube.comnih.govnih.gov
In the context of its activated metabolites, the interaction with biological nucleophiles is central to its mechanism of action. Nucleophiles such as N-acetyl-L-methionine, tRNA, and polyguanylic acid have been shown to react with enzymatically generated N-acetoxy and N-sulfonoxy derivatives of AAF. nih.gov The kinetics of these interactions suggest a bimolecular mechanism, where the adduct formation is dependent on the concentration of the nucleophile. nih.gov This indicates that arylamidonium or nitrenium ions are not necessarily the ultimate electrophilic species obligatory for interaction with cellular nucleophiles. nih.gov
The fluorine atom in the 7-position is generally a poor leaving group in nucleophilic aromatic substitution reactions compared to other halogens, especially in the absence of strong electron-withdrawing groups that can stabilize the Meisenheimer complex intermediate. youtube.com
Stability and Degradation Pathways Under Controlled Conditions
The stability of this compound is an important factor in its handling and study. As a crystalline solid, it is stable under normal laboratory conditions. However, its stability in solution can be influenced by factors such as pH, light, and temperature.
Under acidic conditions, the acetylamino group can be susceptible to hydrolysis, leading to the formation of 2-amino-7-fluorofluorene. Conversely, under strongly basic conditions, hydrolysis of the amide bond can also occur. The fluorine-carbon bond on the aromatic ring is generally stable to hydrolysis under typical laboratory conditions.
The metabolically activated forms of 7-F-AAF, particularly the N-sulfate and N-acetate esters, are significantly less stable. These esters are highly reactive and will readily undergo nucleophilic attack or solvolysis. For example, N-acetoxy-2-acetylaminofluorene is known to be a potent inhibitor of DNA replication, and its adducts can block the progression of replication forks. nih.gov This high reactivity is a key aspect of its biological effects but also presents challenges for its synthesis and isolation.
Studies on related fluorinated compounds have shown that the introduction of a fluorine atom can sometimes enhance metabolic stability by blocking sites of metabolism. However, in the case of 7-F-AAF, the fluorine substitution appears to enhance the rate of N-hydroxylation, leading to a more potent carcinogen. researchgate.netnih.gov The stability of fluorinated sialyl glycosides towards spontaneous hydrolysis has been shown to be improved compared to their non-fluorinated counterparts, suggesting that a C-F bond can in some contexts increase molecular stability. nih.gov
Enzymatic Biotransformation and Metabolic Pathway Elucidation in Model Systems
N-Hydroxylation Pathways by Cytochrome P450 Isoforms
The initial and often rate-limiting step in the metabolic activation of many arylamides, including 7-F-AAF, is N-hydroxylation. This reaction is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, converting the parent amide into a more reactive N-hydroxy metabolite. wikipedia.org
The introduction of a fluorine atom at the 7th position of the 2-acetylaminofluorene (B57845) (AAF) molecule significantly influences its metabolism. Research using guinea pig liver microsomes has demonstrated that the N-hydroxylation of 7-F-AAF occurs at a much faster rate compared to its non-fluorinated counterpart, AAF. nih.govresearchgate.net This accelerated rate of N-hydroxylation leads to a high yield of N-hydroxy-7-fluoro-2-acetylaminofluorene, a potent proximate carcinogen, which is suggested to be responsible for the high carcinogenic potency of the parent compound. nih.govresearchgate.netnih.gov
While specific kinetic parameters (K_m, V_max) for the N-hydroxylation of 7-F-AAF by individual human CYP isoforms are not extensively detailed in the available literature, studies on the parent compound AAF provide valuable insights. For AAF, N-hydroxylation is predominantly catalyzed by the CYP1A2 isoform. nih.govscispace.com It is plausible that CYP1A2 also plays a significant role in the metabolism of 7-F-AAF. Studies on AAF have also identified other ring-hydroxylation reactions (at positions 1, 3, 5, and 7) catalyzed by various CYP isoforms, which are generally considered detoxification pathways. nih.gov For instance, in rabbit liver microsomes, multiple CYP forms were capable of 7-hydroxylation of AAF, a detoxification step. nih.gov
Table 1: Comparative N-Hydroxylation Rate in Guinea Pig Liver Microsomes
| Compound | Relative Rate of N-Hydroxylation |
|---|---|
| 2-Acetylaminofluorene (AAF) | Base Rate |
| 7-Iodo-2-acetylaminofluorene | Approximately the same as AAF nih.gov |
Flavin-containing monooxygenases (FMOs) represent another major class of Phase I metabolic enzymes that oxygenate xenobiotics containing soft, nucleophilic heteroatoms like nitrogen and sulfur. nih.govturkjps.org They are generally considered a complementary system to CYPs, often producing benign and readily excreted metabolites. nih.gov The catalytic mechanism of FMOs differs significantly from that of CYPs. mdpi.com While FMOs are known to metabolize a wide range of drugs and environmental chemicals, there is currently limited direct evidence in the scientific literature to suggest a significant role for FMOs in the primary metabolism of 7-Fluoro-2-acetylaminofluorene. turkjps.orgmdpi.comnih.gov
N-Acetylation and Deacetylation Mechanisms by N-Acetyltransferases (NATs)
N-acetyltransferases (NATs) are Phase II enzymes that play a dual role in the metabolism of arylamine compounds. They catalyze both N-acetylation (typically a detoxification step) and O-acetylation of N-hydroxy metabolites (an activation step). frontiersin.org Furthermore, microsomal deacetylases can hydrolyze the acetyl group from the parent compound, a crucial step in the metabolic pathways of these chemicals. wikipedia.orgnih.gov
Humans express two primary NAT isoforms, NAT1 and NAT2, which differ in their substrate specificity, tissue distribution, and genetic regulation. frontiersin.org Both enzymes can catalyze the N-acetylation of arylamines and the O-acetylation of N-hydroxy-arylamines. frontiersin.org O-acetylation of the N-hydroxy metabolite of 7-F-AAF would produce a highly reactive N-acetoxy ester, which can spontaneously form a nitrenium ion that readily reacts with DNA. wikipedia.org
Conversely, deacetylation of 7-F-AAF to 7-fluoro-2-aminofluorene is another significant metabolic route. Studies in rats have shown that administration of 7-F-AAF leads to an increase in non-acetylated DNA adducts, indicating that deacetylation is a key pathway in its biotransformation. nih.gov This deacetylation can be followed by N-hydroxylation of the resulting primary amine, 2-aminofluorene (B1664046), which can then undergo further activation steps. rsc.orgca.gov
Detailed kinetic analyses specific to the acetylation and deacetylation of 7-F-AAF are scarce. However, research on related compounds provides a framework for understanding these processes. Studies comparing human NAT1 and NAT2 have revealed significant differences in their affinity for the acetyl coenzyme A (AcCoA) cofactor and for various N-hydroxy-arylamine substrates. frontiersin.org For example, with N-hydroxy-2-aminofluorene as a substrate, NAT2 shows a higher affinity than NAT1. frontiersin.org These differences in enzyme kinetics suggest that the relative levels of NAT1 and NAT2 in a given tissue can significantly influence the balance between detoxification and metabolic activation of arylamine carcinogens. frontiersin.org Deacetylation of AAF has been shown to be a rapid process in hepatic microsomes from some species. nih.gov
Table 2: General Characteristics of Human NAT Isoforms
| Feature | NAT1 | NAT2 |
|---|---|---|
| Primary Substrates | p-aminobenzoic acid, p-aminosalicylic acid frontiersin.org | Isoniazid, sulfamethazine, dapsone (B1669823) frontiersin.orgfrontiersin.org |
| Role in Carcinogen Metabolism | Catalyzes N- and O-acetylation of various arylamines frontiersin.org | Catalyzes N- and O-acetylation of various arylamines frontiersin.org |
| Affinity for AcCoA | Generally higher than NAT2 for arylamine carcinogens frontiersin.org | Generally lower than NAT1 for arylamine carcinogens frontiersin.org |
| Affinity for N-OH-AF | Lower affinity frontiersin.org | Higher affinity frontiersin.org |
Conjugation Reactions with Endogenous Substrates
Following Phase I metabolism, the resulting hydroxylated and deacetylated metabolites of 7-F-AAF can undergo Phase II conjugation reactions with endogenous substrates. These reactions, including glucuronidation and sulfation, are generally detoxification pathways that increase the water solubility of the metabolites, facilitating their excretion in urine and bile. uomus.edu.iquomustansiriyah.edu.iq
The primary enzymes involved are UDP-glucuronyltransferases (UGTs) and sulfotransferases (SULTs). uomus.edu.iqiarc.fr For the parent compound AAF, metabolites are known to be conjugated with glucuronic acid and sulfate (B86663). rsc.orgiarc.fr The formation of urinary metabolites of 7-F-AAF observed in rat studies implies that its metabolites are also conjugated prior to excretion. nih.govnih.gov However, some conjugates can be unstable. For instance, the N,O-glucuronide of N-hydroxy-2-acetylaminofluorene is known to be labile and can revert to the reactive N-hydroxy metabolite, particularly in the acidic environment of the bladder, which may contribute to bladder tumorigenesis. wikipedia.org Specific studies detailing the profile and stability of glucuronide and sulfate conjugates of 7-F-AAF metabolites are not extensively covered in the reviewed literature.
Table 3: List of Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | 7-F-AAF |
| 2-Acetylaminofluorene | AAF |
| N-hydroxy-7-fluoro-2-acetylaminofluorene | N-OH-7-F-AAF |
| N-hydroxy-2-acetylaminofluorene | N-OH-AAF |
| 7-Iodo-2-acetylaminofluorene | |
| 7-fluoro-2-aminofluorene | |
| 2-aminofluorene | AF |
| N-hydroxy-2-aminofluorene | N-OH-AF |
| Acetyl Coenzyme A | AcCoA |
| p-aminobenzoic acid | |
| p-aminosalicylic acid | |
| Isoniazid | |
| Sulfamethazine | |
| Dapsone |
Glucuronidation by UDP-Glucuronosyltransferases (UGTs)
Glucuronidation, a major Phase II detoxification pathway, involves the enzymatic transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. nih.goveur.nl This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of xenobiotics, facilitating their excretion. edgccjournal.orgplos.org UGTs are membrane-bound enzymes primarily located in the endoplasmic reticulum of liver cells and other tissues. nih.govbioivt.com
The metabolism of aromatic amines like 2-acetylaminofluorene (AAF) and its derivatives often involves an initial N-hydroxylation step by Cytochrome P450 (CYP) enzymes, producing a reactive N-hydroxy metabolite. wikipedia.orgnih.gov This metabolite, N-hydroxy-2-acetylaminofluorene (N-OH-AAF), is a substrate for UGTs. nih.gov Studies on the non-fluorinated analogue, AAF, have shown that its N-hydroxy metabolite can be conjugated to form N,O-glucuronides, which are generally stable and can be a detoxification route. wikipedia.orgsemanticscholar.org
Specific human UGT isoforms have been identified for their role in metabolizing these compounds. Research using recombinant human UGTs has demonstrated that UGT1A9 can effectively glucuronidate N-hydroxy-2AAF. nih.gov Furthermore, UGT2B7 is known to metabolize a wide range of xenobiotics, including 2-acetylaminofluorene. mdpi.com While direct studies specifying the UGT isoforms responsible for the glucuronidation of the N-hydroxy metabolite of 7-Fluoro-AAF are not extensively detailed, the pathways established for the parent compound AAF provide a strong model. The glucuronidation of N-hydroxy-7-fluoro-2-acetylaminofluorene is considered a likely and significant metabolic pathway. researchgate.netnih.gov
| Enzyme Family | Specific Isoform | Substrate (or Analogue) | Role |
|---|---|---|---|
| UDP-Glucuronosyltransferases (UGTs) | UGT1A9 | N-hydroxy-2-acetylaminofluorene (N-hydroxy-2AAF) | Catalyzes glucuronidation of the N-hydroxy metabolite, modulating genotoxicity. nih.gov |
| UGT2B7 | 2-acetylaminofluorene (AAF) | Implicated in the glucuronidation of AAF and other xenobiotics. mdpi.com |
Sulfation by Sulfotransferases (SULTs)
Sulfation is another critical Phase II conjugation reaction catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. nih.govfu-berlin.de This process typically increases the polarity of the substrate, aiding in its elimination. nih.gov Cytosolic SULTs are key in xenobiotic metabolism, with different families, such as SULT1 and SULT2, exhibiting distinct substrate specificities. nih.gov
For aromatic amides, sulfation of the N-hydroxy metabolite is a significant bioactivation pathway. wikipedia.org The N-hydroxy derivative of AAF is O-sulfated by cytosolic SULTs, yielding an unstable sulfate ester. wikipedia.orgsemanticscholar.org This reactive metabolite can spontaneously decompose to form a nitrenium ion that interacts with cellular macromolecules. wikipedia.org Specifically, enzymes from the SULT1 family are known to catalyze the sulfonation of N-OH-AAF. uef.fi The activity of N-hydroxy-2-acetylaminofluorene sulfotransferase is considered a probable factor in the biological effects of AAF. dntb.gov.uanih.gov Pentachlorophenol has been identified as a potent inhibitor of this N,O-sulfonation process. semanticscholar.org
| Enzyme Family | Specific Isoform Family | Substrate (or Analogue) | Role |
|---|---|---|---|
| Sulfotransferases (SULTs) | SULT1 | N-hydroxy-2-acetylaminofluorene (N-OH-AAF) | Catalyzes the O-sulfation of the N-hydroxy metabolite, forming a reactive sulfate ester. wikipedia.orguef.fi |
Reductive Biotransformation Pathways
Reductive biotransformation pathways are essential in the metabolism of certain xenobiotics, particularly those containing nitro or azo groups. These reactions are often catalyzed by enzymes such as nitroreductases. However, for this compound, the primary metabolic routes documented in the scientific literature involve oxidative (N-hydroxylation, ring hydroxylation) and conjugative (glucuronidation, sulfation) pathways. While deacetylation can occur, leading to the formation of an amino derivative, major reductive transformations of the fluorene (B118485) ring system itself are not described as a principal metabolic fate for this compound.
Oxidative Defluorination Mechanisms
The presence of a fluorine atom on an aromatic ring generally increases metabolic stability. annualreviews.org However, metabolic defluorination catalyzed by cytochrome P450 (CYP) enzymes can occur. annualreviews.org Studies in rats have demonstrated that 7-Fluoro-AAF undergoes oxidative defluorination to produce 7-hydroxy-2-acetylaminofluorene (B43800) (7-hydroxy-AAF). nih.gov The ratio of this defluorinated metabolite to other hydroxylated products was found to be comparable to the hydroxylation patterns of the non-fluorinated AAF, suggesting that the fluorine substitution does not fundamentally prevent detoxification via this pathway. nih.gov
The mechanism of aromatic defluorination by CYP enzymes is complex. Density functional theory calculations suggest that the reaction can proceed via an initial epoxide intermediate or through a 1,2-fluorine shift within an electrophilic intermediate. brynmawr.edunih.gov This process ultimately leads to the cleavage of the robust carbon-fluorine bond and the formation of a hydroxylated product and a fluoride (B91410) ion. annualreviews.orgbrynmawr.edu While the C-F bond is strong, CYP-mediated hydroxylation can happen at fluorinated carbons. researchgate.netfluoridealert.org
Comparative Enzymatic Studies Across Diverse Research Models (e.g., cell-free systems, microbial models)
The metabolism of 7-Fluoro-AAF has been investigated in various research models, revealing important species and system-dependent differences.
Cell-Free Systems (Microsomes): Studies using liver microsomes from different animal models have provided significant insights. In guinea pig liver microsomes, the rate of N-hydroxylation for 7-Fluoro-AAF was found to be substantially faster than that for either the non-fluorinated AAF or 7-iodo-2-acetylaminofluorene. researchgate.net This high yield of the N-hydroxy metabolite from 7-Fluoro-AAF in liver microsomes may be linked to its biological activity. researchgate.net
Microbial Models: Microbial systems are valuable tools for studying metabolic pathways. frontiersin.org Fungi, for instance, possess a diverse array of oxidative enzymes, including cytochrome P450 monooxygenases, that can transform and potentially defluorinate recalcitrant fluorinated compounds. mdpi.com Bacterial assays are also employed to assess metabolic activation and detoxification. In one study, a genotoxicity assay using Salmonella typhimurium was coupled with E. coli membranes expressing human CYP1A2 and UGT1A9. nih.gov This model demonstrated that CYP1A2 could bioactivate AAF to a mutagen, and that the subsequent action of UGT1A9 on the N-hydroxy metabolite could block this genotoxic effect. nih.gov
| Research Model | Enzyme/System | Compound(s) | Key Finding | Reference |
|---|---|---|---|---|
| Guinea Pig Liver Microsomes | N-hydroxylating enzymes (CYPs) | 7-Fluoro-AAF, AAF, 7-Iodo-AAF | N-hydroxylation of 7-Fluoro-AAF occurs at a much faster rate compared to AAF and 7-Iodo-AAF. | researchgate.net |
| Rat Model (Sprague-Dawley) | Hepatic enzymes | 7-Fluoro-AAF, AAF | Demonstrated in vivo oxidative defluorination of 7-Fluoro-AAF to 7-hydroxy-AAF. | nih.gov |
| Bacterial Model (E. coli / S. typhimurium) | Recombinant human CYP1A2 and UGT1A9 | AAF and N-hydroxy-AAF | Showed that UGT1A9 can detoxify the mutagenic metabolite of AAF formed by CYP1A2. | nih.gov |
| Fungal Models (General) | Oxidative enzymes (CYPs, peroxidases) | Fluorinated xenobiotics | Fungi possess diverse enzymatic systems capable of degrading and defluorinating fluorinated compounds. | mdpi.com |
Molecular Interactions and Adduct Formation Mechanisms at the Biophysical Level
Covalent Adduct Formation with Nucleic Acids: Mechanistic Characterization
Metabolically activated 7-F-AAF is a reactive electrophile that readily forms covalent bonds with nucleophilic sites on nucleic acids. This process is central to its biological activity. The primary target for this interaction is the guanine (B1146940) base in both DNA and RNA.
The predominant DNA adduct formed by 7-F-AAF is at the C8 position of guanine. nih.gov This covalent linkage results in the formation of N-(deoxyguanosin-8-yl)-7-fluoro-2-acetylaminofluorene, commonly abbreviated as dG-C8-FAAF or simply FAAF. nih.govacs.org This type of adduct, where the nitrogen of the aminofluorene moiety binds to the C8 of guanine, is referred to as an arylamidation product. nih.gov
While the C8-dG adduct is the major product, studies with the parent compound AAF have shown the formation of a minor amount of an N²-substituted adduct (N²-dG). researchgate.net This involves a covalent bond to the exocyclic amino group at the N² position of guanine. nih.gov Given the similar reactivity profiles, it is plausible that 7-F-AAF also forms these minor N²-dG adducts, although the C8-dG lesion remains the most extensively characterized. In vivo studies in rats have confirmed that the binding of 7-fluoro-AAF derivatives to liver DNA is significant, and in some models, higher than that of the non-fluorinated AAF. nih.gov
The formation of the FAAF adduct introduces significant thermodynamic instability to the DNA duplex. This destabilization is a key factor in the recognition of the adduct by cellular repair machinery. Studies using UV melting and differential scanning calorimetry (DSC) have quantified the impact of the FAAF adduct on DNA duplex stability. The melting temperature (Tₘ), a measure of duplex stability, is consistently lowered by the presence of the adduct.
Dynamic NMR analysis has provided insight into the rotational energy barriers within the adduct structure. For the dG-C8-FAAF monomer, restricted rotation around the amide (γ) and guanyl-nitrogen (α) bonds creates four interconvertible torsional isomers, with an energy barrier of 14.4 kcal/mol for the amide bond rotation. acs.orgnih.gov In a single-stranded DNA context, this conformational heterogeneity persists, with a rotational barrier of 14.7 kcal/mol observed for the amide bond. acs.orgnih.gov
| Duplex (NarI Sequence) | Tₘ (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |
|---|---|---|---|---|
| Unmodified Control | 62.8 | -90.8 | -258.1 | -10.9 |
| FAAF at G₁ | 51.3 | -81.1 | -236.4 | -8.0 |
| FAAF at G₂ | 57.2 | -86.7 | -250.7 | -9.0 |
| FAAF at G₃ | 49.6 | -76.8 | -225.4 | -7.4 |
The covalent attachment of the bulky FAAF moiety to guanine induces profound distortions in the DNA double helix. Instead of a single, uniform structure, the adducted DNA exists in a dynamic equilibrium of multiple conformations. oup.com The primary conformers identified are:
S-Conformer (Stacked): The fluorene (B118485) ring intercalates into the DNA helix, stacking between the adjacent base pairs. This conformation requires the adducted guanine to flip from its usual anti to a syn orientation, disrupting the Watson-Crick hydrogen bonds and causing significant local melting and distortion of the DNA backbone. oup.com This is also known as the "base-displacement" model. acs.org
W-Conformer (Wedge): The hydrophobic fluorene lesion is wedged into the minor groove of the DNA. nih.govoup.com
The equilibrium between these conformers is highly dependent on the local DNA sequence context, particularly the bases flanking the modified guanine. oup.comnih.gov Studies have shown that FAAF adducts at different guanine positions within the same sequence, such as the NarI recognition site (5'-GGCGCC-3'), will favor different conformations. nih.govoup.com For instance, FAAF at the G₁ and G₃ positions of the NarI sequence preferentially adopts the more disruptive S and W conformers, while the adduct at the G₂ position favors the less distorting B-conformer. nih.govoup.com This conformational heterogeneity is believed to be a critical determinant for how the lesion is recognized by DNA polymerases and repair enzymes. nih.govnih.gov
| Sequence Context (G* = FAAF) | S-Conformer (%) | B-Conformer (%) | W-Conformer (%) |
|---|---|---|---|
| NarI-G₁ | Predominantly S/W | - | |
| NarI-G₂ | - | Predominantly B | |
| NarI-G₃ | Predominantly S/W | - | |
| -GCA- | 66 | 34 | - |
| -G*CT- | 90 | 10 | - |
7-Fluoro-2-acetylaminofluorene and its reactive metabolites also form covalent adducts with RNA. In vivo studies using rats injected with 7-F-AAF demonstrated the presence of the 8-(N-2-(7-fluoro)fluorenylacetamido)guanine adduct in liver RNA. nih.gov The levels of this RNA adduct were found to be significant, indicating that RNA is a viable target for this carcinogen. nih.gov While the formation of RNA adducts is established, the detailed structural consequences for RNA are less characterized than for DNA. The presence of a bulky adduct on a guanine base within an RNA molecule would likely disrupt its secondary and tertiary structures, such as stem-loops and ribosomal complexes, but specific biophysical studies detailing these conformational changes are not as prevalent in the literature as those for DNA.
Non-Covalent Interactions with DNA and RNA
Beyond the initial covalent bond formation, non-covalent forces play a crucial role in stabilizing the final adducted structure and determining its conformational preference.
The most significant non-covalent interaction associated with the 7-F-AAF adduct is the intercalation of the planar fluorene ring system into the nucleic acid base stack. This interaction is the defining feature of the "S-conformer" or the "base-displacement" model. nih.govacs.org In this arrangement, the fluorene moiety inserts into the helix, occupying the space of the displaced guanine base, and engages in stabilizing π-stacking interactions with the neighboring bases above and below it. This intercalation is a highly disruptive event for the DNA helix, causing unwinding and bending. nih.gov
The two conformers observed in a FAAF-modified DNA duplex by ¹⁹F NMR are both considered to adopt this base-displaced, stacked structure, differing only in the orientation of the acetyl group (cis or trans). acs.orgnih.gov This suggests that for the acetylated adduct, the intercalated state is overwhelmingly preferred over a conformation where the bulky group resides in one of the grooves without insertion. This contrasts with the non-acetylated counterpart, which shows a more balanced equilibrium between a stacked and a major-groove-bound (B-type) conformation. acs.orgnih.gov The strong propensity of the FAAF adduct to intercalate and distort the helix is a key aspect of its biophysical profile.
Groove Binding Interactions
When this compound (7-F-AAF) is metabolically activated, it forms covalent adducts with DNA, primarily at the C8 position of guanine, creating a lesion known as N-(2'-deoxyguanosin-8-yl)-7-fluoro-2-acetylaminofluorene (FAAF). The presence of this bulky adduct significantly distorts the DNA double helix, leading to a complex conformational heterogeneity. The fluorene moiety of the FAAF adduct can position itself in several distinct orientations relative to the DNA helix, primarily characterized as major groove binding (B-type), base-displaced stacked (S-type), and minor groove wedge (W-type) conformers. nih.govnih.govresearchgate.net
The fluorine atom at the 7th position serves as a powerful and sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, which has been instrumental in distinguishing these conformational states in solution. nih.govacs.org
S-type (Stacked) Conformer: This structure involves a significant distortion where the modified guanine rotates to a syn conformation. This rotation displaces the guanine from its normal position in the helix, allowing the flat fluorene ring to intercalate, or stack, into the DNA base pair stack. nih.govresearchgate.net The S-conformer causes considerable destabilization and bending of the DNA duplex. nih.govuri.edu
W-type (Wedge) Conformer: Similar to the S-type, the W-conformer also features a syn glycosidic bond. However, instead of stacking within the helix, the fluorene moiety is wedged into the minor groove of the DNA. nih.govnih.gov This conformation is also associated with significant helical distortion.
The balance between these B, S, and W conformers is not static; it is highly sensitive to the local DNA sequence context flanking the adduct and to environmental factors like pH. nih.gov For instance, studies on the NarI sequence (5'-CCG₁G₂CG₃CC-3'), a known mutational hotspot, showed that an FAAF adduct at the G₂ position predominantly adopted the B-conformation. In contrast, adducts at the G₁ and G₃ positions showed a strong preference for the more disruptive S- and W-conformers. nih.govoup.com This sequence-dependent conformational preference is critical as it directly influences the efficiency of DNA repair mechanisms, with more distorted conformations (S and W) often being recognized and incised more efficiently by nucleotide excision repair (NER) systems. nih.govuri.edu
Table 1: Conformational States of the FAAF-DNA Adduct
| Conformer | Modified Guanine Orientation | Fluorene Moiety Position | Helical Distortion | Associated NMR Signal (¹⁹F) |
|---|---|---|---|---|
| B-type | Anti | Major Groove | Low | Downfield (-115.0 to -115.5 ppm) |
| S-type | Syn | Base-displaced, stacked in helix | High | Intermediate (-115.5 to -117.0 ppm) |
| W-type | Syn | Wedged in Minor Groove | High | Upfield (-117.0 to -118.0 ppm) |
Protein Adduct Formation and Interaction Characterization
Identification of Covalently Modified Proteins
Reactive metabolites of acetylaminofluorenes are electrophilic and can form covalent bonds not only with nucleic acids but also with nucleophilic residues on proteins. nih.gov Research on the parent compound, 2-acetylaminofluorene (B57845) (AAF), has shown that its reactive intermediates, such as N-hydroxy-2-acetylaminofluorene and its N-sulfate ester, bind covalently to proteins in rat liver nuclei. nih.govaacrjournals.org Methionine and glutathione (B108866) have been shown to reduce this covalent binding to proteins, suggesting that the reactive species are trapped before they can modify the proteins. nih.gov
One specific protein identified as a principal covalent target of an AAF metabolite in rat hepatocytes is the liver fatty acid-binding protein (L-FABP), a 14,000-dalton polypeptide also referred to as p14. scispace.com This protein is associated with mitosis, and its covalent modification by the carcinogen highlights a potential mechanism of toxicity and carcinogenesis. While direct proteomic studies identifying specific proteins covalently modified by 7-F-AAF are not widely documented, the chemical principles established for AAF are expected to apply. The electrophilic intermediates of 7-F-AAF would similarly target nucleophilic amino acid side chains (e.g., on cysteine, lysine, or histidine) in various proteins, leading to their covalent modification and potential alteration of function. Modern proteomic techniques, such as those involving mass spectrometry, are used to identify such differentially expressed or modified proteins in tissues exposed to carcinogens like AAF. researchgate.netoncotarget.comfrontiersin.org
Non-Covalent Binding to Soluble and Membrane Proteins
Beyond covalent modification, 7-F-AAF and its DNA adducts engage in critical non-covalent interactions with various proteins, particularly those involved in DNA replication and repair. These interactions, driven by forces like hydrogen bonds, van der Waals forces, and hydrophobic interactions, are central to the cellular response to DNA damage.
Studies examining the interaction between DNA polymerases and AAF-adducted DNA reveal that the adduct can act as a significant block to replication. nih.gov The polymerase's ability to bypass the lesion is influenced by the adduct's conformation. Molecular modeling suggests that a W-type conformer, with the fluorene wedged in the minor groove, would create a steric clash with the tightly packed amino acid residues in the active site of a replicative DNA polymerase, thus inhibiting synthesis. nih.gov In contrast, a B-type conformer in the major groove is more solvent-exposed and may be more readily accommodated. nih.gov
The nucleotide excision repair (NER) machinery provides another key example of non-covalent protein interactions. The damage recognition protein complex XPC-RAD23B (in humans) or UvrA/UvrB (in E. coli) must first bind to the damaged DNA. plos.org The binding affinity and dissociation kinetics of these proteins are modulated by the structure of the FAAF-DNA adduct. plos.orgnih.gov Research shows that the degree of helical distortion and thermodynamic destabilization caused by the S- and W-conformers of the FAAF adduct are more important recognition factors for the NER system than the simple presence of the adduct. uri.edunih.gov For example, human NER proteins bind more tightly and are retained longer on DNA containing clustered FAAF adducts compared to single adducts, which can paradoxically delay the completion of repair. plos.org
Influence of Fluorine Substitution on Molecular Interaction Profiles
The substitution of a hydrogen atom with a fluorine atom at the C7 position of 2-acetylaminofluorene has several notable consequences for its molecular interactions, though it does not fundamentally alter the types of interactions observed.
Second, while the conformational possibilities remain the same, the fluorine substitution can affect the kinetics of biological processes. Studies in rats have shown that DNA adducts derived from 7-F-AAF are removed more slowly from DNA than those derived from AAF. nih.gov This increased persistence of the DNA lesion could contribute to the observed higher carcinogenicity of 7-F-AAF in some experimental models.
Third, the high electronegativity of the fluorine atom can subtly influence intermolecular forces. It can alter the electrostatic potential of the fluorene ring system and modify the strength of local non-covalent interactions, such as hydrogen bonding and van der Waals forces, with DNA and proteins. nih.gov However, in the context of NER repair efficiency for the deacetylated adduct (FAF vs. AF), the C7 fluorine substitution was found to have little to no effect on the rate of enzymatic incision, indicating that for some protein-DNA interactions, its influence is minimal. uri.edu Conversely, the N-acetylated FAAF adduct is repaired 2- to 3-fold more efficiently than its deacetylated FAF counterpart, highlighting that the acetyl group has a much more profound impact on NER recognition than the C7-fluorine. nih.govoup.com
Table 2: Comparative Effects of Fluorine Substitution (AAF vs. 7-F-AAF)
| Property | 2-Acetylaminofluorene (AAF) Adduct | This compound (7-F-AAF) Adduct | Key Influence of Fluorine |
|---|---|---|---|
| DNA Adduct Conformations | Exists in B, S, and W conformers. | Exists in the same B, S, and W conformers. nih.govnih.gov | Does not significantly alter the overall conformational profile. oup.com Serves as an excellent ¹⁹F NMR probe. acs.org |
| Adduct Persistence in vivo | Removed from DNA by repair systems. | Removed from DNA more slowly than AAF adducts. nih.gov | Increases the biological half-life of the DNA lesion. |
| Interaction with NER Proteins | Recognized and repaired based on helical distortion. | Recognized and repaired based on the same principles of distortion. nih.govuri.edu | Minimal effect on repair efficiency compared to the major effect of the N-acetyl group. nih.govoup.com |
Advanced Analytical and Spectroscopic Methodologies in 7 Fluoro 2 Acetylaminofluorene Research
High-Resolution Mass Spectrometry for Structure Elucidation of Metabolites and Adducts
High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of 7-Fluoro-AAF, offering the precision required to determine the elemental composition of metabolites and DNA adducts. thermofisher.com Techniques like time-of-flight (TOF), Orbitrap, and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry provide the low ppm mass accuracy necessary for confident annotation of small molecule metabolites. thermofisher.com For instance, electrospray ionization coupled with quadrupole time-of-flight mass spectrometry (ESI-Q-TOF-MS) has been utilized to verify the molecular weights and the specific attachment sites of 7-Fluoro-AAF adducts on oligonucleotides. oup.com This level of precision is crucial for distinguishing between different metabolites and for confirming the identity of adducts formed in biological systems. thermofisher.com
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of 7-Fluoro-AAF metabolites and adducts. ddtjournal.com This technique involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a characteristic spectrum of product ions. ddtjournal.com The fragmentation patterns provide detailed structural information, allowing for the precise localization of the modification on a DNA base or the identification of metabolic alterations to the parent compound.
For example, LC-MS/MS methods have been developed to sequence oligonucleotides modified with related compounds like N-acetylaminofluorene (AAF). researchgate.netnih.gov These methods can differentiate between positional isomers of adducts within a DNA sequence. researchgate.netnih.gov The fragmentation data, often analyzed with specialized software, allows for the de-novo sequencing of modified oligonucleotides and pinpoints the exact location of the adduct. nih.gov This is particularly important as the biological consequences of a DNA adduct can be heavily influenced by its specific location within a gene or regulatory sequence.
Isotope labeling is a key strategy in mass spectrometry-based research that aids in the identification and quantification of metabolites and adducts. lucerna-chem.ch By introducing stable isotopes such as ¹³C, ¹⁵N, or deuterium (B1214612) (²H) into the 7-Fluoro-AAF molecule, researchers can easily distinguish between the compound and its metabolites from the complex background matrix of biological samples. lucerna-chem.chsymeres.com The mass shift introduced by the isotope label creates a unique signature that is readily detected by MS. researchgate.net
This approach is invaluable for:
Tracing Metabolic Pathways: Following the isotopic label through various metabolic transformations helps to elucidate the metabolic fate of 7-Fluoro-AAF. symeres.com
Improving Specificity in Complex Mixtures: The distinct mass signature of labeled compounds enhances detection specificity in complex biological matrices like cell extracts or urine. symeres.com
Quantitative Analysis: Isotope-labeled compounds can be used as internal standards for accurate quantification of their unlabeled counterparts in a sample, a technique known as isotope dilution mass spectrometry. lucerna-chem.ch
For example, studies on related arylamines have utilized ¹³C and ¹⁵N labeling to successfully identify multiple metabolites in hepatocytes using UPLC/Q-TOF MS. lucerna-chem.ch
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of 7-Fluoro-AAF and its derivatives in solution. univr.it It provides atomic-level information on the three-dimensional structure and conformational dynamics of molecules.
Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to elucidate the structures of 7-Fluoro-AAF metabolites and DNA adducts. researchgate.net
¹H NMR: 1D proton NMR provides fundamental information about the chemical environment of hydrogen atoms in the molecule. However, for complex structures like DNA adducts, spectral overlap can be a significant issue. researchgate.net
¹⁹F NMR: The presence of the fluorine atom in 7-Fluoro-AAF makes ¹⁹F NMR a particularly powerful and sensitive probe. The ¹⁹F chemical shift is highly sensitive to the local electronic environment, providing a unique window into the conformation of the fluorene (B118485) ring when adducted to DNA. nih.govacs.orgacs.org Studies have shown that the ¹⁹F signals can distinguish between different conformational isomers, such as the "stacked" (S) and "B-type" (B) conformers of the adduct within a DNA duplex. oup.comluc.edunih.gov
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for resolving spectral overlap and establishing through-bond and through-space connectivities between atoms. nih.govnih.gov These techniques have been instrumental in determining the precise three-dimensional structure of DNA duplexes containing 7-Fluoro-AAF adducts, revealing details about base pairing, sugar pucker, and the orientation of the fluorene moiety. nih.govacs.orgacs.org For instance, 2D NMR has been used to show that a DNA adduct of 7-Fluoro-AAF can adopt a base displacement structure with different orientations of the acetyl group. acs.org
Table 1: Representative ¹⁹F NMR Chemical Shift Data for 7-Fluoro-AAF Adducts
| Adduct Context | Conformer | ¹⁹F Chemical Shift (ppm) | Ratio (%) | Reference |
|---|---|---|---|---|
| dG-C8-FAAF monomer | Torsional Isomer 1 | Not specified | 11 | nih.govacs.orgacs.org |
| dG-C8-FAAF monomer | Torsional Isomer 2 | Not specified | 52 | nih.govacs.orgacs.org |
| dG-C8-FAAF monomer | Torsional Isomer 3 | Not specified | 26 | nih.govacs.orgacs.org |
| dG-C8-FAAF monomer | Torsional Isomer 4 | Not specified | 11 | nih.govacs.orgacs.org |
| FAAF-12-mer single strand | Conformer 1 | Not specified | 40 | nih.govacs.orgacs.org |
| FAAF-12-mer single strand | Conformer 2 | Not specified | 60 | nih.govacs.orgacs.org |
| FAAF-12-mer duplex | Conformer 1 | Not specified | 41 | nih.govacs.orgacs.org |
| FAAF-12-mer duplex | Conformer 2 | Not specified | 59 | nih.govacs.orgacs.org |
| FAF-GCA duplex | B-conformer | -117.4 | 34 | nih.gov |
| FAF-GCA duplex | S-conformer | -118.6 | 66 | nih.gov |
Note: Specific chemical shift values were not always provided in the source material, but the population ratios of different conformers were reported.
Dynamic NMR (DNMR) is used to study the rates of conformational exchange processes. By monitoring NMR spectra at different temperatures, researchers can extract kinetic and thermodynamic parameters for processes like bond rotations. nih.govacs.orgacs.org
In the context of 7-Fluoro-AAF, DNMR has been crucial for understanding the conformational heterogeneity of its DNA adducts. For example, ¹⁹F DNMR studies on the monomer adduct, N-(deoxyguanosin-8-yl)-N-acetyl-7-fluoro-2-aminofluorene (dG-C8-FAAF), revealed the presence of four interconvertible torsional isomers resulting from restricted rotation around the amide and guanyl-nitrogen bonds, with a rotational barrier of 14.4 kcal/mol for the amide bond. nih.govacs.org In a single-stranded DNA context, the number of observed conformers was reduced to two, with a rotational barrier of 14.7 kcal/mol about the amide bond. nih.govacs.org These studies demonstrate that the DNA backbone significantly influences the conformational landscape of the adduct.
UV-Visible and Fluorescence Spectroscopy for Quantitative and Mechanistic Studies
UV-Visible and fluorescence spectroscopy are valuable techniques for quantitative analysis and for probing the interactions of 7-Fluoro-AAF with DNA.
UV-Visible Spectroscopy: The formation of 7-Fluoro-AAF adducts with DNA can be monitored by changes in the UV-Visible absorption spectrum. The modified oligonucleotides often display a characteristic shoulder in the 290–320 nm range. oup.com The intensity of this absorption can be used to quantify the number of adducts present in a DNA sample. oup.comnih.gov UV melting experiments, where the absorbance at 260 nm is monitored as a function of temperature, are used to determine the melting temperature (Tm) of DNA duplexes. The change in Tm upon adduct formation provides insight into the thermodynamic stability of the modified DNA. scispace.com
Fluorescence Spectroscopy: While 7-Fluoro-AAF itself is not strongly fluorescent, fluorescent probes can be incorporated into DNA to study the conformational changes induced by the adduct. For instance, studies on the related N-(2′-deoxyguanosin-8-yl)-7-fluoro-2-aminofluorene (FAF) adduct have used the fluorescent base analog 2-aminopurine (B61359) (AP) placed adjacent to the lesion. uri.edu Changes in the fluorescence intensity and quenching of the AP probe provide information about its stacking interactions with the FAF adduct, allowing researchers to distinguish between different adduct conformations (e.g., stacked vs. B-type). uri.edu
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| 7-Fluoro-2-acetylaminofluorene | 7-Fluoro-AAF |
| N-acetylaminofluorene | AAF |
| N-(deoxyguanosin-8-yl)-N-acetyl-7-fluoro-2-aminofluorene | dG-C8-FAAF |
| N-(2′-deoxyguanosin-8-yl)-7-fluoro-2-aminofluorene | FAF |
| 2-aminopurine | AP |
| N-(2′-deoxyguanosin-8-yl)-4-aminobiphenyl | ABP |
| N-(2′-deoxyguanosin-8-yl)-2-aminofluorene | AF |
| N-(2′-deoxyguanosin-8-yl)-4′-fluoro-4-aminobiphenyl | FABP |
| 2-Nitrosofluorene | |
| 4-acetylaminostilbene | |
| 2-acetylaminophenanthrene | |
| 2-acetylaminonaphthalene | |
| 7-hydroxy-AAF | |
| 5-hydroxy-7-fluoro-AAF | |
| 5-hydroxy-AAF | |
| 4-acetamidobiphenyl | |
| N-hydroxy-7-fluoro-AAF | |
| 8-(N-2-(7-fluoro)fluorenylacetamido)guanine | |
| 8-(N-2-fluorenylacetamido)guanine | |
| N-acetoxy-N-trifluoroacetyl-7-fluoro-4-aminobiphenyl | |
| N-acetoxy-N-trifluoroacetyl-7-fluorofluorene | |
| N-(trifluoroacetyl)-N-acetoxy-7-fluoro-2-aminofluorene | |
| N-acetoxy-N-(trifluoroacetyl)-2-aminofluorene | |
| 4-fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F |
| 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-N-methylhydrazino-2,1,3-benzoxadiazole | DAABD-MHz |
| N-(2′-deoxyguanosin-8-yl)-2-acetylaminofluorene 5′-monophosphate | AAF-dGMP |
| N-acetyl-N-(guan-8-yl)-2 aminofluorene | C-8-AAF-dGuo |
| benzo[a]pyrene diol epoxide | BPDE |
| benz[a]anthracene-3,4-diol-1,2-epoxide | BnzPDE |
| mefruside-d3 | |
| morphine-3β-d-glucuronide-d3 | |
| reserpine | |
| tridecafluoro-1,1,2,2-tetrahydrooctyl-triethoxysilane |
Absorption and Emission Spectra Analysis
Spectroscopic analysis is fundamental to characterizing FAAF and its adducts. While FAAF itself is not fluorescent, its influence on the spectral properties of neighboring molecules and its own ultraviolet (UV) absorption provide valuable insights.
Absorption Spectra: The formation of FAAF adducts on DNA can be monitored by UV-Visible spectroscopy. Studies on oligonucleotides modified with FAAF show a characteristic absorption shoulder in the 290–320 nm range. oup.com The intensity of this absorption has been shown to correlate with the number of FAAF modifications on an oligonucleotide, allowing for the differentiation of mono-, di-, and tri-adducted species directly from chromatographic separations equipped with a photodiode array detector. oup.com
Emission Spectra: Although FAAF is non-fluorescent, fluorescence spectroscopy is a powerful tool for probing the conformational changes it induces in DNA. nih.gov In these experiments, a fluorescent probe, such as 2-aminopurine (AP), is incorporated into the DNA duplex adjacent to the FAAF adduct. The formation of the adduct leads to increased stacking of the AP probe within the DNA duplex, resulting in a decrease in its fluorescence intensity. nih.gov This quenching effect, along with shifts in the emission maximum, can be used to study the local environment and conformational heterogeneity (e.g., S-type vs. B-type conformers) induced by the FAAF lesion. nih.gov For instance, emission spectra are typically recorded from 340 nm to 450 nm following excitation at 310 nm. nih.gov
Real-time Monitoring of Reaction Kinetics
Understanding the kinetics of interactions between FAAF-modified DNA and cellular machinery, such as DNA polymerases, is key to elucidating its biological effects. Surface Plasmon Resonance (SPR) has emerged as a vital label-free technique for this purpose. acs.orgnih.gov
SPR allows for the real-time measurement of binding affinities and dissociation rates between an analyte in solution (e.g., a DNA polymerase) and a ligand immobilized on a sensor surface (e.g., FAAF-modified DNA). nih.govacs.org In a typical experiment, biotinylated DNA hairpins containing a site-specific FAAF adduct are immobilized on a streptavidin-coated sensor chip. nih.gov The binding of a DNA polymerase is then monitored as a change in the refractive index at the surface, measured in response units (RU).
This technique has been used to characterize the binding affinities (K_D) of polymerases to FAAF-adducted DNA. For example, studies have shown that the Klenow fragment (exo-) binds tightly to FAAF-modified templates, with dissociation constants in the nanomolar range. nih.gov The kinetic data obtained from SPR, such as association (k_a) and dissociation (k_d) rates, provide a quantitative measure of how the FAAF lesion affects the stability of the polymerase-DNA complex. nih.govacs.org
| Parameter | FAAF-CGA | FABP-CGA | FAAF-TGA | FABP-TGA |
| k_d (s⁻¹) | 0.02 | 0.01 | 0.01 | 0.01 |
| K_D (nM) for correct nucleotide | 0.19–0.25 | 0.29–0.30 | 0.19–0.25 | 0.29–0.30 |
| K_D (nM) for incorrect nucleotide | 0.28–0.67 | 0.31–0.66 | 0.28–0.67 | 0.31–0.66 |
| Data derived from SPR studies on polymerase interactions with DNA adducts. nih.gov G represents the adducted guanine (B1146940).* |
Advanced Chromatographic Separation Techniques (HPLC, UPLC, GC)
Chromatography is the cornerstone for the separation, purification, and analysis of this compound, its metabolites, and its DNA adducts from complex biological matrices. High-performance liquid chromatography (HPLC) is particularly prominent in this field.
Method Development for Compound, Metabolite, and Adduct Separation
The development of robust chromatographic methods is essential for isolating FAAF-related compounds. Reversed-phase HPLC is the most common technique employed.
Method development focuses on optimizing several parameters to achieve high resolution between the compound of interest, its various metabolites (e.g., hydroxylated or deacetylated forms), and unmodified precursors. nih.gov Key aspects include:
Stationary Phase: C18 columns are frequently used due to their hydrophobicity, which effectively retains the aromatic fluorene structure. oup.comnih.gov
Mobile Phase: A gradient elution system is typically required. This often involves a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier, most commonly acetonitrile (B52724). oup.com The gradient is programmed to increase the acetonitrile concentration over the run, allowing for the sequential elution of compounds with increasing hydrophobicity. oup.comnih.gov
Detection: A diode array detector is highly advantageous as it provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. oup.comnih.gov
Research has detailed specific HPLC methods for the separation of oligonucleotides modified with FAAF. oup.comnih.gov These methods are capable of resolving mono-, di-, and even tri-adducted species from the unreacted oligonucleotide. oup.com
| Parameter | Method 1 oup.com | Method 2 nih.gov |
| HPLC System | Hitachi EZChrom Elite | Hitachi EZChrom Elite |
| Column | Phenomenex Luna C18 (150 x 10 mm, 5.0 µm) | Phenomenex Luna C18 (150 x 10 mm, 5.0 µm) |
| Mobile Phase A | 100 mM Ammonium Acetate, pH 7.0 | 100 mM Ammonium Acetate, pH 7.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 3-15% B (40 min), 15-20% B (20 min), 20-35% B (40 min) | 3-15% B (15 min), 15-30% B (25 min) |
| Flow Rate | 2.0 mL/min | 2.0 mL/min |
| Detection | L2450 Diode Array Detector | L2450 Diode Array Detector |
| This table summarizes published HPLC conditions for the separation of FAAF-modified oligonucleotides. |
While Ultra-High-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) are less commonly cited specifically for FAAF, their principles are highly applicable. UPLC, using columns with sub-2-μm particles, offers faster analysis times and higher separation efficiency than traditional HPLC, making it ideal for high-throughput screening of metabolites. chromatographyonline.com GC would be suitable for analyzing volatile metabolites or derivatives of FAAF, though it would likely require a chemical derivatization step to increase the volatility and thermal stability of the analytes. nist.gov
Hyphenated Techniques (e.g., LC-MS, GC-MS/MS)
Hyphenating chromatographic separation with mass spectrometry (MS) provides an unparalleled level of sensitivity and specificity, enabling definitive identification and quantification of analytes.
LC-MS: Liquid chromatography-mass spectrometry is a powerful tool for the analysis of FAAF-DNA adducts. Following HPLC separation, the eluent is directed into the mass spectrometer. oup.com Electrospray ionization (ESI) is a common ionization technique for this purpose, as it is a soft method suitable for large, thermally labile molecules like DNA adducts. oup.com High-resolution mass spectrometers, such as quadrupole time-of-flight (Q-TOF) instruments, are used to determine the precise molecular weight of the adducts, confirming their identity. oup.com LC-MS/MS can further be used to sequence the modified oligonucleotides by analyzing the fragmentation patterns of the parent ions, pinpointing the exact location of the FAAF modification. oup.com The general workflow for LC-MS analysis of metabolites involves sample preparation, chromatographic separation, ionization, and mass analysis. chromatographyonline.comresearchgate.net
GC-MS/MS: Gas chromatography-mass spectrometry is a standard for analyzing volatile and semi-volatile organic compounds. nist.gov While direct analysis of FAAF or its large adducts by GC-MS is not feasible, the technique is valuable for identifying smaller metabolites that may result from the biotransformation of FAAF. nih.gov For example, after extraction from a biological matrix and derivatization, metabolites could be separated by GC and identified by their characteristic mass spectra. nist.gov Tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific fragmentation transitions, which is crucial for detecting trace levels of metabolites in complex samples like urine or plasma. shimadzu.com
Computational and Theoretical Chemistry of 7 Fluoro 2 Acetylaminofluorene
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 7-F-AAF. These methods allow for the detailed exploration of electron distribution and its influence on chemical reactivity.
Prediction of pKa Values and Redox Potentials
The acid dissociation constant (pKa) and redox potentials are fundamental chemical properties that influence the behavior of a compound in a biological environment. The pKa value determines the protonation state of a molecule at a given pH, which affects its solubility, membrane permeability, and ability to interact with biological targets. Redox potentials indicate the propensity of a compound to donate or accept electrons, which is central to its metabolic activation and detoxification pathways.
Computational methods can predict these values by calculating the free energy changes associated with protonation/deprotonation or electron transfer. acs.orgroutledge.com Techniques such as the semiempirical PM6 method or higher-level ab initio calculations, combined with continuum solvation models like SMD or COSMO, are employed to estimate pKa values for various classes of molecules, including amines and aromatic compounds. nih.govsrce.hrmrupp.info For redox potentials, DFT calculations can determine the Gibbs free energy difference between the oxidized and reduced states of a molecule. acs.orgresearchgate.net While specific calculated values for 7-Fluoro-2-acetylaminofluorene are not prominently available in the surveyed literature, the table below illustrates the typical output of such predictive calculations.
Table 1: Representative Data Table for Predicted Physicochemical Properties
| Property | Predicted Value | Method | Significance |
|---|---|---|---|
| pKa (Amide N-H) | ~17-19 | DFT with Solvation Model | Determines protonation state at physiological pH, affecting interactions. |
| Reduction Potential | Value (V) vs. SHE | ΔDFT | Indicates propensity for metabolic activation via electron transfer. |
Note: The values in this table are illustrative and based on typical ranges for similar aromatic amides. Specific, validated calculations for 7-F-AAF are required for precise determination.
Calculation of Frontier Molecular Orbitals (HOMO/LUMO)
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. nist.govrasayanjournal.co.in The energy of the HOMO relates to the ability of a molecule to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). semanticscholar.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. semanticscholar.orgemerginginvestigators.org
Quantum chemical calculations are used to determine the energies and spatial distributions of these orbitals. researchgate.netresearchgate.net For fluorene (B118485) derivatives, DFT calculations have shown that substitutions on the fluorene ring significantly affect the HOMO and LUMO energy levels. researchgate.netmdpi.com For instance, DFT studies on 9,9'-dimethylfluorene show that the 2- and 7-positions have the largest contributions to the HOMO, making these sites critical for tuning the molecule's electronic properties. researchgate.net In the case of this compound, these calculations can help predict the sites most susceptible to metabolic attack and subsequent activation into DNA-binding species. nih.gov
Table 2: Representative Data Table for Calculated Quantum Chemical Parameters
| Parameter | Definition | Significance for Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. emerginginvestigators.org |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. semanticscholar.org |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. semanticscholar.org |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability to attract electrons. |
Transition State Analysis for Reaction Mechanisms
A transition state is a high-energy, short-lived configuration of atoms that occurs during a chemical reaction, representing the energy barrier that must be overcome for reactants to become products. researchgate.net Analyzing the structure and energy of transition states is crucial for elucidating reaction mechanisms, including those involved in the metabolic activation of carcinogens like 7-F-AAF. optibrium.comresearchgate.net
Computational methods can locate and characterize transition state structures, providing insight into the feasibility and pathways of a reaction. For arylamines, a key activation step is N-hydroxylation, catalyzed by cytochrome P-450 enzymes, followed by esterification (e.g., O-acetylation). nih.gov This leads to the formation of a reactive nitrenium ion that can attack nucleophilic sites on DNA. nih.gov Transition state calculations can model these enzymatic steps, helping to understand why certain metabolites are formed and how they lead to DNA adducts. optibrium.com While specific transition state analyses for 7-F-AAF were not detailed in the reviewed literature, such studies are fundamental to predicting the formation of its ultimate carcinogenic forms.
Molecular Dynamics Simulations for Ligand-Biomolecule Interactions
While quantum mechanics is ideal for studying the electronic properties of a single molecule, molecular dynamics (MD) simulations are used to explore the movement and interactions of molecules over time. scispace.com MD is particularly valuable for studying how a ligand, such as the DNA adduct of 7-F-AAF, interacts with a large biomolecule like DNA. nih.govresearchgate.netresearchgate.net These simulations provide a dynamic picture of the conformational changes and energetic properties that govern the ligand-biomolecule complex.
Conformational Sampling and Binding Pocket Analysis
When this compound covalently binds to the C8 position of guanine (B1146940) in DNA, it forms an adduct known as N-(deoxyguanosin-8-yl)-7-fluoro-2-acetylaminofluorene (dG-FAAF). MD simulations and NMR spectroscopy have revealed that this adduct does not adopt a single, static structure within the DNA helix. Instead, it exists in a dynamic equilibrium between several distinct conformations. nih.govoup.comnih.gov The primary conformers are:
B-type (Major Groove): The fluorene moiety is positioned in the major groove of the DNA, with the modified guanine in the anti glycosidic conformation, maintaining its Watson-Crick hydrogen bonds. nih.gov
S-type (Stacked): The modified guanine rotates to the syn conformation, displacing it from the DNA base stack. The fluorene ring then intercalates into the DNA helix, stacking with the neighboring base pairs. nih.gov
W-type (Wedge): The modified guanine is also in the syn conformation, but the fluorene ring is wedged into the minor groove. nih.gov
The balance between these conformers is highly dependent on the local DNA sequence context. oup.comnih.gov For example, studies on the NarI recognition sequence, a mutational hotspot, showed that FAAF at the G1 and G3 positions prefers the S- and W-conformers, while the B-conformer is predominant at the G2 position. oup.com This conformational heterogeneity is believed to play a crucial role in the recognition and processing of the DNA damage by repair enzymes. nih.govoup.com
Table 3: Major Conformers of the dG-FAAF Adduct in DNA
| Conformer | Guanine Torsion Angle | Fluorene Moiety Position | Impact on DNA Structure |
|---|---|---|---|
| B-type | anti | Major Groove | Minimal distortion to the DNA helix. |
| S-type | syn | Intercalated into the base stack | Significant distortion, base pair disruption. |
| W-type | syn | Minor Groove | Significant distortion, wedging into the groove. |
Free Energy Calculations of Binding
Free energy calculations provide a quantitative measure of the stability of different adduct conformations and their binding affinity within the DNA duplex. nih.govresearchgate.netnih.gov Methods like Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) can be used to rank the relative free energies of different conformational states based on MD simulation trajectories. oup.com
Thermodynamic studies, complemented by simulations, indicate that the S- and W-conformers cause greater thermodynamic destabilization of the DNA duplex compared to the B-conformer. oup.com This destabilization is a key feature recognized by nucleotide excision repair (NER) systems. nih.govoup.com Dynamic NMR analysis has been used to determine the energy barriers for rotation around the amide and guanyl-nitrogen bonds, which give rise to different torsional isomers. For a monomeric dG-FAAF adduct, the rotational barrier around the amide bond was calculated to be around 14.4-14.7 kcal/mol. acs.orgacs.orgnih.gov Free energy calculations can also elucidate the energy landscape connecting these different conformational states, revealing the pathways and probabilities of transition between them. oup.commdpi.com
Table 4: Representative Thermodynamic and Free Energy Data
| Parameter | Finding | Significance | Reference |
|---|---|---|---|
| Conformational Stability | S- and W-conformers are thermodynamically more destabilizing to the DNA duplex than the B-conformer. | The degree of destabilization can trigger DNA repair mechanisms. | oup.com |
| Energy Barrier (Amide Rotation) | ~14.7 kcal/mol | This significant barrier leads to slowly interconverting conformers observable by NMR. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Studies: Mechanistic Focus
Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to correlate the chemical structure of compounds with their biological activity. For carcinogenic aromatic amines, including fluorene derivatives, QSAR models provide crucial insights into the mechanisms of toxicity and help predict the carcinogenic potential of untested chemicals. oup.commdpi.com These models are built upon the principle that the biological activity of a substance is a function of its physicochemical properties and structural features.
The carcinogenicity of aromatic amines is a complex process initiated by metabolic activation to reactive electrophiles that can form covalent adducts with DNA. oup.comresearchgate.net QSAR models for this class of compounds, therefore, focus on molecular descriptors that quantify the features governing this process. Key mechanistic determinants include hydrophobicity, electronic properties, and steric factors, which influence the compound's absorption, metabolic transformation, and interaction with macromolecules. oup.comacs.org
For this compound (7-F-AAF), the introduction of a fluorine atom at the C7 position significantly influences its electronic properties and metabolic fate, which are central to its carcinogenic activity. While specific QSAR models exclusively for 7-F-AAF are not extensively documented in public literature, general models for aromatic amines offer a framework for understanding its activity. oup.comnih.gov These models often reveal that hydrophobicity (typically represented by the logarithm of the octanol/water partition coefficient, logP) plays a major role in modulating the potency of carcinogens, while electronic and steric characteristics are key to distinguishing between carcinogenic and non-carcinogenic amines. oup.com
The fluorine atom in 7-F-AAF is a small, highly electronegative substituent. Its presence can increase the molecule's hydrophobicity and alter the electron distribution of the aromatic system. This alteration can affect the energy of the highest occupied molecular orbital (E-HOMO) and the lowest unoccupied molecular orbital (E-LUMO), which are critical parameters in QSAR studies for aromatic amines as they relate to the molecule's susceptibility to oxidative metabolism. oup.com Specifically, E-HOMO is an indicator of the ease of oxidation, a key step in the metabolic activation of these compounds. oup.com The strong carcinogenic activity of 7-F-AAF is consistent with the finding that N-hydroxylation is a critical step in its mechanism of action. capes.gov.br
Mechanistic QSAR models for aromatic amines often incorporate descriptors that account for:
Metabolic Activation: The initial N-oxidation to an N-hydroxyarylamide is a critical step. oup.com The rate of this reaction, catalyzed by cytochrome P450 enzymes, is influenced by the electronic properties of the amine.
DNA Reactivity: The ultimate carcinogen, often a nitrenium ion, must be stable enough to reach and react with DNA. The stability and electrophilicity of this intermediate are governed by the electronic characteristics of the entire molecule.
Steric Factors: The size and shape of the molecule can influence its fit within enzyme active sites and how it intercalates or binds to DNA. oup.com
The fluorine atom at the 7-position of 2-acetylaminofluorene (B57845) does not appear to sterically hinder the critical N-hydroxylation step and may enhance the ultimate reactivity of the molecule. capes.gov.br QSAR studies on other halogenated aromatic compounds have shown varied effects, but for smaller atoms like fluorine, the electronic influence often outweighs steric hindrance. nih.govcsic.es
Table 1: Key QSAR Descriptors and Their Mechanistic Relevance for this compound
| Descriptor Category | Specific Descriptor | Mechanistic Relevance for 7-F-AAF | Predicted Influence of 7-Fluoro Substitution |
| Electronic Properties | E-HOMO (Energy of Highest Occupied Molecular Orbital) | Relates to the ease of oxidation (N-hydroxylation), the initial activation step. oup.com | Alters electron density, potentially facilitating oxidation at the nitrogen atom. |
| E-LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to the electrophilicity of reactive metabolites and their ability to accept electrons from nucleophilic sites in DNA. oup.com | Increases electrophilicity of the ultimate carcinogen. | |
| Dipole Moment | Influences polarity and interactions with biological macromolecules and enzyme active sites. | Modifies the overall molecular polarity. | |
| Hydrophobicity | logP (Octanol/Water Partition Coefficient) | Affects absorption, distribution, and transport to metabolic sites. Higher hydrophobicity can lead to greater accumulation in lipid-rich environments like the liver. oup.com | Increases hydrophobicity compared to the non-fluorinated parent compound. |
| Steric/Topological Properties | Molecular Refractivity (MR) | Describes the volume and polarizability of the molecule, influencing binding to enzymes and DNA. oup.com | Minor increase due to the small size of the fluorine atom. |
| Molecular Shape Indices | Relate to the overall three-dimensional structure, which is critical for enzyme-substrate recognition and DNA intercalation. | Minimal change to overall shape, preserving the ability to interact with biological targets. |
In Silico Prediction of Metabolic Transformations and Intermediate Stability
In silico tools for metabolism prediction are essential for forecasting the biotransformation of xenobiotics. These computational models, such as BioTransformer and GLORYx, use databases of known metabolic reactions and algorithms to predict how a compound will be modified by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily. frontiersin.orgunivie.ac.at
For this compound (7-F-AAF), in silico predictions are guided by the well-established metabolic pathways of its parent compound, 2-acetylaminofluorene (AAF). The primary activation pathway for AAF involves N-hydroxylation to form N-hydroxy-2-acetylaminofluorene (N-OH-AAF), a proximate carcinogen. nih.gov This is followed by further enzymatic esterification (e.g., O-acetylation or sulfation) to produce highly reactive electrophilic species that form DNA adducts. researchgate.netnih.gov
In silico models would predict a similar pathway for 7-F-AAF. The primary predicted sites of metabolism would be:
N-hydroxylation: The nitrogen of the acetylamino group is a well-known site for CYP-mediated oxidation. Experimental data confirms that N-hydroxylation of 7-F-AAF occurs readily and may even be faster than for AAF, suggesting this is a highly probable pathway. researchgate.net This is considered the key activation step. capes.gov.brnih.gov
Ring Hydroxylation: The aromatic rings are also susceptible to hydroxylation by CYP enzymes. This is generally considered a detoxification pathway.
Oxidative Defluorination: Studies have shown that the fluorine atom can be replaced by a hydroxyl group, leading to the formation of 7-hydroxy-AAF. nih.gov This indicates that the C7 position is also a site of metabolic attack.
Deacetylation: Removal of the acetyl group to form 7-fluoro-2-aminofluorene (7-F-AF) is another possible transformation, which can then also undergo N-hydroxylation.
The stability of the metabolic intermediates is crucial for their carcinogenic activity. Computational studies on the DNA adducts of the deacetylated metabolite, N-(2′-deoxyguanosin-8-yl)-7-fluoro-2-aminofluorene (FAF), show that the fluorine substituent does not negatively impact the stability of conformations that are thought to be relevant to mutagenesis. nih.govresearchgate.netoup.com The N-hydroxy metabolite of 7-F-AAF is considered a proximate carcinogen. nih.gov Its stability is sufficient to allow for transport and subsequent conversion to the ultimate carcinogenic electrophile, a nitrenium ion. The high electronegativity of the fluorine atom can influence the electronic stability of this nitrenium ion, potentially affecting its reactivity and lifetime in the cellular environment. Computational quantum chemistry methods can be used to calculate the energies and stabilities of these transient intermediates, providing insight into their potential to react with DNA.
Table 2: Predicted Metabolic Transformations of this compound
| Transformation Type | Predicted Metabolite | Metabolic Enzymes | Predicted Role |
| Phase I: Activation | N-hydroxy-7-fluoro-2-acetylaminofluorene | Cytochrome P450 (e.g., CYP1A2) | Formation of a proximate carcinogen. researchgate.netnih.gov |
| Phase I: Detoxification/Alteration | 1-Hydroxy-7-fluoro-2-acetylaminofluorene | Cytochrome P450 | Detoxification. |
| 3-Hydroxy-7-fluoro-2-acetylaminofluorene | Cytochrome P450 | Detoxification. | |
| 5-Hydroxy-7-fluoro-2-acetylaminofluorene | Cytochrome P450 | Detoxification. nih.gov | |
| 7-Hydroxy-2-acetylaminofluorene (B43800) | Cytochrome P450 | Oxidative defluorination; likely detoxification. nih.gov | |
| 7-Fluoro-2-aminofluorene | Deacetylase | Formation of a primary amine, which can be further metabolized. | |
| Phase II: Conjugation | Glucuronide or Sulfate (B86663) conjugates | UGTs, SULTs | Generally detoxification and excretion, though some conjugates can be reactive in specific environments (e.g., acidic urine). |
Applications of 7 Fluoro 2 Acetylaminofluorene As a Research Tool and Model Compound
Use as a Chemical Probe for Fundamental DNA Repair Pathway Investigations (Molecular Level)
The study of DNA repair is essential for understanding the mechanisms that protect organisms from the damaging effects of carcinogens. 7-F-AAF, and its deacetylated form, 7-fluoro-2-aminofluorene (FAF), form adducts with DNA, primarily at the C8 position of guanine (B1146940), creating lesions that are recognized and repaired by cellular machinery. oup.comsemanticscholar.org The fluorine atom acts as a 19F NMR probe, enabling researchers to monitor the conformation and dynamics of these adducts within DNA duplexes. nih.gov
Studying Incision/Excision Mechanisms of Repair Enzymes
Nucleotide Excision Repair (NER) is a major pathway for removing bulky DNA adducts, such as those formed by 7-F-AAF. nih.govnih.gov Research has utilized 7-F-AAF to investigate how the conformation of a DNA lesion influences its recognition and excision by NER enzymes, like the UvrABC nuclease system in E. coli. oup.comnih.gov
Studies have shown that the N-(2′-deoxyguanosin-8-yl)-7-fluoro-2-acetylaminofluorene (FAAF) adduct can adopt different conformations within the DNA helix, described as B-type, S-type (stacked), and W-type (wedge). oup.comsemanticscholar.org The efficiency of the UvrABC nuclease in incising the damaged DNA strand is dependent on both the specific conformation of the adduct and the surrounding DNA sequence. oup.comnih.gov For instance, in the NarI sequence, a known mutational hotspot, FAAF adducts that adopt a more distorting S/W-conformation are incised more efficiently than those in a less-distorting B-conformation. oup.comnih.gov This demonstrates that the repair machinery is sensitive to the structural perturbations caused by the adduct.
The presence of the acetyl group on the fluorene (B118485) ring also plays a significant role. FAAF adducts are generally repaired more efficiently than the corresponding deacetylated FAF adducts. nih.govnih.gov This "N-acetyl factor" is thought to influence the conformational barriers of the adduct, making the acetylated form a better substrate for the NER system. nih.govnih.gov
| Adduct Position (NarI Sequence) | Relative Incision Efficiency (FAAF) | Conformation |
| G1 | High | S/W |
| G2 | Low | B |
| G3 | High | S/W |
Probing Lesion Recognition by DNA Glycosylases
While NER is a primary repair pathway for bulky adducts, the initial recognition of DNA damage is a critical step. DNA glycosylases are enzymes that initiate the base excision repair (BER) pathway by recognizing and excising specific damaged bases. uni-wuerzburg.denih.gov While the primary repair mechanism for bulky adducts like FAAF is NER, studies on related adducts provide insight into the general principles of lesion recognition. The conformation of the DNA adduct, which can be sensitively monitored using the fluorine probe in 7-F-AAF, is a key determinant in how repair proteins, including glycosylases and NER factors, interact with the damaged site. uni-wuerzburg.deresearchgate.net The ability of 7-F-AAF to mimic the adducts of the carcinogen 2-acetylaminofluorene (B57845) allows it to be used to understand how these lesions are detected within the vast expanse of the genome.
Tool for Elucidating Enzyme Reaction Mechanisms (e.g., P450, NAT)
The metabolic activation of aromatic amines like 2-acetylaminofluorene is a prerequisite for their carcinogenic activity. This process involves a series of enzymatic reactions, primarily catalyzed by cytochrome P450 (CYP) and N-acetyltransferase (NAT) enzymes. researchgate.netnih.govnumberanalytics.comwikipedia.org 7-F-AAF serves as a valuable substrate for studying the mechanisms of these enzymes.
Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a central role in the metabolism of a wide variety of xenobiotics. wikipedia.org In the case of AAF, CYPs are involved in N-hydroxylation, a critical activation step. researchgate.netnih.gov Studies with 7-F-AAF have helped to elucidate the role of specific CYP isozymes in this process. For example, research has indicated that the mutagenic activation of AAF can involve deacetylation to AF, followed by activation mediated by cytochrome P450. researchgate.net The fluorine substitution in 7-F-AAF provides a means to track the metabolic fate of the molecule and identify the products of CYP-catalyzed reactions. nih.gov
N-acetyltransferases (NATs) are another class of enzymes crucial in the metabolism of aromatic amines. numberanalytics.comwikipedia.org These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the amine nitrogen. wikipedia.org This can be a detoxification step, but in some cases, it can lead to the formation of more reactive intermediates. nih.gov 7-F-AAF, as an analog of AAF, is a useful tool for probing the substrate specificity and kinetic parameters of NAT enzymes. frontiersin.org Understanding how NATs process 7-F-AAF can provide insights into the genetic polymorphisms in NAT enzymes that are known to affect an individual's susceptibility to cancers induced by aromatic amines.
Development of Reference Standards for Analytical Research
In analytical chemistry, particularly in fields like toxicology and environmental science, the availability of high-purity certified reference materials is crucial for the accurate quantification of chemicals and their metabolites. cerilliant.comoealabs.comsupelco.com.tw 7-Fluoro-2-acetylaminofluorene, due to its stability and well-defined chemical properties, is suitable for use as an analytical reference standard. epa.govnih.gov
Its synthesis and purification can be controlled to achieve a high degree of purity, which is then verified through various analytical techniques. nih.gov A comprehensive Certificate of Analysis (COA) for a reference standard will detail these analyses, ensuring its suitability for calibrating analytical instruments and validating analytical methods. cerilliant.com This allows researchers to reliably identify and quantify the presence of AAF and its metabolites in biological and environmental samples.
Modeling Electrophilic Reactivity in Biological Systems (In Vitro/Acellular)
The carcinogenicity of AAF is dependent on its metabolic activation to electrophilic intermediates that can react with nucleophilic sites in cellular macromolecules, most importantly DNA. nih.gov The ultimate carcinogenic species are highly reactive electrophiles, such as the N-acetoxy-2-acetylaminofluorene, which readily forms adducts with DNA. nih.govnih.gov
Future Directions and Emerging Research Avenues
Exploration of Uncharted Biotransformation Pathways
The metabolism of 7-F-AAF is central to its biological activity. While N-hydroxylation is a known critical activation step, a complete picture of its biotransformation is yet to be fully elucidated. nih.govnih.govwikipedia.org The fluorine atom at the 7-position significantly influences its metabolic profile compared to the parent compound, AAF. For instance, the N-hydroxylation of 7-F-AAF occurs at a much faster rate than that of AAF in guinea pig liver microsomes. nih.gov This enhanced rate of activation could contribute to its high carcinogenic potency. nih.gov
Future investigations should focus on identifying and quantifying the full spectrum of metabolites. It has been shown that defluorination of 7-F-AAF to 7-hydroxy-AAF occurs, suggesting that the fluorine substituent does not completely block this detoxification pathway. nih.gov However, the enzymes responsible and the quantitative importance of this pathway remain to be determined. A comparative analysis of urinary metabolites between AAF and 7-F-AAF has revealed differences that could be key to understanding their distinct carcinogenic potentials. nih.gov
Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in identifying novel and low-abundance metabolites. Isotope labeling studies, using ¹³C or ¹⁵N labeled 7-F-AAF, could definitively trace the metabolic fate of the molecule. Furthermore, exploring the role of gut microbiota in the metabolism of 7-F-AAF represents a significant and largely unexplored research avenue.
Design and Synthesis of Advanced Fluorene-Based Research Probes
The unique properties of the fluorene (B118485) scaffold make it an excellent platform for the design of molecular probes. researchgate.netdntb.gov.uaacs.org The introduction of a fluorine atom, as in 7-F-AAF, provides a sensitive NMR-active nucleus (¹⁹F) that can be exploited for in-cell and in vivo studies without the background noise inherent in ¹H-NMR. nih.govpen2print.org
Future research will focus on the rational design and synthesis of novel 7-F-AAF analogs as sophisticated research probes. These probes could be designed to:
Track DNA Adduct Formation: By attaching fluorescent tags or other reporter molecules to 7-F-AAF, it will be possible to visualize the formation and repair of DNA adducts in real-time within living cells. acs.org
Identify Protein Targets: Photo-affinity labeling probes based on the 7-F-AAF structure can be synthesized to covalently bind to proteins that interact with the compound or its metabolites. This will enable the identification of previously unknown protein targets and interacting partners.
Serve as Sensors for Enzymatic Activity: Probes can be designed to change their fluorescence or NMR signal upon interaction with specific metabolic enzymes, such as cytochrome P450s or sulfotransferases. This would allow for the high-throughput screening of enzyme inhibitors and the study of enzyme kinetics in complex biological matrices.
The synthesis of these advanced probes will require innovative organic chemistry methodologies. acs.orgbohrium.com For example, developing new techniques for the site-specific introduction of fluorine and other functional groups onto the fluorene backbone will be crucial. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Predictive Research
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing toxicology and chemical biology. hilarispublisher.comacs.org These computational tools can be applied to predict the biological activities and metabolic fate of compounds like 7-F-AAF, thereby accelerating research and reducing the reliance on animal testing. nih.govoup.comfrontiersin.org
Future applications of AI and ML in 7-F-AAF research include:
Predictive Modeling of Carcinogenicity: ML models can be trained on large datasets of chemical structures and their corresponding carcinogenicity data to predict the carcinogenic potential of novel fluorene derivatives. nih.govmdpi.com These models can identify key structural features that contribute to carcinogenicity.
Metabolism Prediction: AI algorithms can be developed to predict the metabolic pathways of 7-F-AAF and its analogs. nih.gov By analyzing the chemical structure, these models can predict which enzymes are likely to metabolize the compound and what the resulting metabolites will be.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be built to correlate the chemical structure of fluorene compounds with their biological activity. frontiersin.orgacs.org This can help in the design of new compounds with desired properties, such as reduced toxicity or enhanced efficacy as research probes.
The development of robust and predictive AI/ML models will require large, high-quality datasets. Therefore, a concerted effort to generate and curate such data for fluorene compounds is essential.
| Machine Learning in Aromatic Amine Mutagenicity Prediction | |
| Methods | Hierarchical Support Vector Regression (HSVR), Support Vector Machine, Radial Basis Function Neural Networks, Genetic Function Algorithm nih.gov |
| Training Set (n=97) | r² = 0.78-0.93, q² = 0.64-0.93, RMSE = 0.51-0.90 nih.gov |
| Test Set (n=25) | r² = 0.73-0.85, RMSE = 0.65-0.85 nih.gov |
| Conclusion | The HSVR model was found to be the most accurate, robust, and consistent for predicting the mutagenicity of aromatic amines. nih.govoup.com |
High-Throughput Screening Methodologies for Mechanistic Studies
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for their biological activity. researchgate.netjapsonline.com This technology can be leveraged to gain a deeper understanding of the mechanisms of action of 7-F-AAF.
Future HTS campaigns could be designed to:
Identify Modulators of 7-F-AAF Metabolism: A library of small molecules can be screened to identify compounds that inhibit or enhance the metabolic activation of 7-F-AAF. This could lead to the discovery of novel therapeutic agents to mitigate the carcinogenic effects of aromatic amines.
Screen for Inhibitors of DNA Adduct Formation: HTS assays can be developed to identify compounds that prevent the binding of reactive 7-F-AAF metabolites to DNA.
Uncover Novel Cellular Pathways: Phenotypic screening, where the effect of 7-F-AAF on cellular morphology or other observable characteristics is monitored, can be used to identify novel cellular pathways affected by this compound.
The development of novel HTS assays will be crucial for the success of these endeavors. For instance, cell-based reporter assays that produce a fluorescent or luminescent signal in response to DNA damage or the activation of specific signaling pathways could be employed. Furthermore, the use of ¹⁹F-NMR in competition binding experiments offers a powerful HTS method for screening large compound mixtures. nih.gov
| High-Throughput Screening Approaches | |
| Biochemical Assays | Fluorescence polarization, FRET, TR-FRET, NMR, Mass Spectrometry researchgate.net |
| Cell-Based Assays | Viability assays, reporter gene assays, second messenger assays researchgate.net |
| Virtual Screening | Complements experimental HTS to identify lead compounds from large databases. acs.org |
Multidisciplinary Approaches in Fluorene Chemical Biology Research
The complexity of the biological effects of 7-F-AAF necessitates a multidisciplinary research approach. nih.govpen2print.orgresearchgate.netacs.org Collaboration between chemists, biologists, toxicologists, and computational scientists is essential to fully unravel its mechanisms of action.
Future research should foster collaborations that integrate:
Synthetic Chemistry and Chemical Biology: The design and synthesis of novel fluorene-based probes will be informed by a deep understanding of their biological targets and mechanisms of action. thewolfgrouponline.com
Molecular and Cellular Biology: Advanced techniques in molecular and cellular biology will be used to study the effects of 7-F-AAF on DNA replication and repair, gene expression, and cell signaling.
Computational Biology and Bioinformatics: Computational tools will be used to analyze large datasets generated from HTS and other 'omics' technologies, as well as to model the interactions of 7-F-AAF and its metabolites with biological macromolecules.
Fluorine Chemistry: The unique properties of fluorine will continue to be exploited to develop new research tools and to probe biological systems in ways that are not possible with other elements. acs.orgresearchgate.net
By embracing a multidisciplinary approach, the scientific community can make significant strides in understanding the chemical biology of 7-F-AAF and other carcinogenic aromatic amines, ultimately contributing to the development of new strategies for cancer prevention and treatment.
Q & A
Basic Research Questions
Q. What is the carcinogenic profile of 7-fluoro-2-acetylaminofluorene (7-FAAF), and how does it differ from its parent compound, 2-acetylaminofluorene (AAF)?
- Methodological Answer : Comparative carcinogenicity studies in rats demonstrate that 7-FAAF exhibits higher hepatocarcinogenic activity than AAF. For example, male and female rats exposed to 7-FAAF showed tumorigenic responses at lower doses (450 mg/kg over 11 weeks) compared to AAF. This difference is attributed to structural modifications altering metabolic activation and tissue distribution. Toxicity data and carcinogenic risk assessments are detailed in IARC reports and experimental studies using rodent models .
Q. How is 7-FAAF metabolically activated to form DNA-reactive intermediates?
- Methodological Answer : The metabolic pathway involves cytochrome P450-mediated N-hydroxylation, forming N-hydroxy-7-FAAF, which undergoes further esterification (e.g., sulfonation or acetylation) to generate electrophilic nitrenium ions. These intermediates covalently bind to DNA, primarily at guanine residues (C8 position), forming mutagenic adducts. In vitro assays using rat liver microsomes and isotopic labeling are key methods for tracking metabolic pathways .
Q. What experimental models are used to assess 7-FAAF-induced DNA adduct formation?
- Methodological Answer : Researchers employ in vivo rodent models (e.g., liver or bladder tissue analysis) and in vitro systems like modified deoxytrinucleotides or plasmid DNA. Techniques such as MALDI-TOF mass spectrometry and 32P-postlabeling quantify adduct levels, while circular dichroism (CD) and electric dichroism reveal conformational changes in DNA .
Advanced Research Questions
Q. How do conformational changes in 7-FAAF-DNA adducts influence frameshift mutagenesis?
- Methodological Answer : 7-FAAF adducts induce a "slipped mutagenic intermediate" (SMI) conformation, where the fluorene ring intercalates into the DNA helix, causing misalignment during replication. This is studied via 19F NMR and molecular dynamics simulations to monitor base-pairing disruptions. Comparative studies with AAF adducts show that fluorine substitution enhances steric hindrance, increasing frameshift propensity .
Q. Why does 7-FAAF exhibit distinct DNA-binding modes compared to its 7-iodo derivative?
- Methodological Answer : Electric dichroism and CD spectroscopy reveal that 7-FAAF adducts adopt an "insertion-denaturation" model (fluorene perpendicular to the helix axis), whereas the bulkier 7-iodo derivative binds externally along the phosphate backbone. This difference is attributed to halogen size affecting steric interactions and adduct flexibility. DNA melting temperature (Tm) analysis shows 7-FAAF reduces Tm by ~1.15°C per 1% modification, indicating destabilization .
Q. What thermodynamic insights explain the stability of 7-FAAF-modified DNA duplexes?
- Methodological Answer : Differential scanning calorimetry (DSC) and solvent-accessible surface area (SASA) calculations quantify destabilization effects. 7-FAAF adducts reduce duplex stability by disrupting base stacking and hydrogen bonding. Thermodynamic parameters (ΔH, ΔS) derived from DSC correlate with adduct-induced helix distortions observed in X-ray crystallography .
Q. How do structural modifications in 7-FAAF influence its organ-specific carcinogenicity?
- Methodological Answer : Fluorine’s electronegativity enhances metabolic persistence and liver-specific activation. Comparative studies using isotopic tracers (e.g., 14C-labeled 7-FAAF) show preferential accumulation in hepatic tissues due to enhanced solubility and interaction with liver enzymes. Histopathological analyses in rats link these findings to tumor distribution patterns .
Data Contradiction Analysis
Q. Why do some studies report conflicting melting temperature (Tm) values for 7-FAAF-modified DNA?
- Methodological Resolution : Discrepancies arise from variations in DNA purification methods (e.g., removal of non-covalently bound fluorene residues) and buffer conditions (ionic strength, pH). For accurate Tm measurements, ensure rigorous purification via gel filtration and standardized buffer systems. Early studies by Fuchs et al. (1976) established a Tm decrease of 1.15°C per 1% modification, which later works must replicate under controlled conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
